Product packaging for [2,8-bis(trifluoromethyl)quinolin-4-yl]-piperidin-2-ylmethanol;hydrochloride(Cat. No.:CAS No. 53230-10-7)

[2,8-bis(trifluoromethyl)quinolin-4-yl]-piperidin-2-ylmethanol;hydrochloride

货号: B1676156
CAS 编号: 53230-10-7
分子量: 414.8 g/mol
InChI 键: WESWYMRNZNDGBX-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
通常有库存
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。
  • Packaging may vary depending on the PRODUCTION BATCH.

描述

Mefloquine is a synthetic antimalarial compound of the quinoline methanol class, widely recognized for its potent activity against chloroquine-resistant Plasmodium falciparum and Plasmodium vivax . Its primary research application is as a blood schizonticide for investigating the prophylaxis and treatment of malaria . Recent mechanistic studies using cryo-electron microscopy have elucidated that the (+)-mefloquine enantiomer acts as a protein synthesis inhibitor by specifically binding to the GTPase-associated center of the Plasmodium falciparum 80S ribosome (Pf80S) . This binding disrupts the function of translational GTPases, thereby inhibiting parasite protein synthesis and leading to parasiticidal effects . Beyond its established antimalarial role, Mefloquine is a valuable tool in exploratory research for repurposing, with studies investigating its potential applications in areas such as cancer therapy, other parasitic infections, and neurological disorders . The compound is a chiral molecule with two asymmetric carbon centers and is typically administered as a racemate; the enantiomers exhibit different pharmacokinetic properties, with the (-)-enantiomer demonstrating significantly higher plasma concentrations . Researchers should note that Mefloquine has a long terminal elimination half-life, ranging from 2 to 4 weeks, and is extensively metabolized in the liver by the CYP3A4 enzyme . This product is intended for research applications only and is not approved for diagnostic, therapeutic, or human use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C17H17ClF6N2O B1676156 [2,8-bis(trifluoromethyl)quinolin-4-yl]-piperidin-2-ylmethanol;hydrochloride CAS No. 53230-10-7

属性

IUPAC Name

[2,8-bis(trifluoromethyl)quinolin-4-yl]-piperidin-2-ylmethanol;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16F6N2O.ClH/c18-16(19,20)11-5-3-4-9-10(15(26)12-6-1-2-7-24-12)8-13(17(21,22)23)25-14(9)11;/h3-5,8,12,15,24,26H,1-2,6-7H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WESWYMRNZNDGBX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCNC(C1)C(C2=CC(=NC3=C2C=CC=C3C(F)(F)F)C(F)(F)F)O.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17ClF6N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

414.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

53230-10-7, 51773-92-3
Record name mefloquine
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=758233
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name (R*,S*)-(±)-α-2-piperidyl-2,8-bis(trifluoromethyl)quinoline-4-methanol monohydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.052.176
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Mechanisms of Action and Cellular Targets

Elucidating Antimalarial Mechanisms of Mefloquine

Research has identified several key antimalarial mechanisms of Mefloquine, focusing on its interactions within the Plasmodium parasite. These mechanisms include the inhibition of protein synthesis, interaction with heme, modulation of acyl-CoA-binding proteins, and inhibition of dolichol kinase.

Inhibition of Plasmodium falciparum 80S Ribosome and Protein Synthesis

Recent studies have demonstrated that Mefloquine targets the Plasmodium falciparum 80S ribosome, leading to the inhibition of protein synthesis in the parasite. nih.govpharmaceutical-journal.com Electron cryo-microscopy (cryo-EM) has provided structural insights into this interaction, showing that the (+)-Mefloquine enantiomer binds to the ribosome's GTPase-associated center. nih.gov This binding disrupts the ribosome's function, thereby inhibiting the assembly of proteins essential for parasite survival and proliferation. nih.govimperial.ac.uk Mutagenesis studies of the Mefloquine-binding residues on the Pf80S ribosome have been shown to confer increased resistance in parasites, further confirming the ribosome as a key target. nih.gov Structure-guided modifications to Mefloquine's piperidine (B6355638) group, aimed at improving binding to the ribosome, have demonstrated enhanced parasiticidal effects. nih.gov

Experimental data using radiolabelled methionine and cysteine have shown that Mefloquine inhibits protein synthesis in P. falciparum. For instance, Mefloquine inhibited protein synthesis by 55% in P. falciparum 3D7 strain at its half maximum inhibitory concentration (EC50) of 25.3 nM. nih.gov

Interaction with AFe(II)-protoporphyrin IX in Plasmodium falciparum

While the primary mode of action is not in the parasite's food vacuole where chloroquine (B1663885) acts, Mefloquine has been reported to interact with heme (AFe(II)-protoporphyrin IX) molecules within the erythrocyte. drugbank.comsci-hub.se The parasite digests hemoglobin, producing heme, which is toxic. mdpi.com The parasite typically detoxifies heme through biocrystallization into hemozoin. mdpi.com Studies suggest that Mefloquine can bind to Fe(III) protoporphyrin IX, similar to quinine (B1679958), potentially interfering with this detoxification process. mdpi.com This interaction may lead to the formation of a heme-Mefloquine complex that damages the parasite's vacuoles. sci-hub.se Differences in the activity of Mefloquine enantiomers have been attributed to their varying abilities to bond with iron(III) protoporphyrin IX. mdpi.com

Modulation of Plasmodium falciparum Acyl-CoA-Binding Proteins (PfACBPs)

Mefloquine has been identified as a modulator of Plasmodium falciparum acyl-CoA-binding proteins (PfACBPs), including PfACBP16, PfACBP99, and PfACBP749. acs.orgresearchgate.netnih.govacs.org These proteins are involved in binding and transporting acyl-CoAs, which are crucial for lipid metabolism in the parasite. sci-hub.senih.gov In silico screening and experimental studies have shown that Mefloquine can bind to the acyl-CoA binding pocket of PfACBPs with higher affinity than fatty acyl-CoAs. researchgate.netnih.govacs.org This competitive inhibition by Mefloquine prevents the binding of acyl-CoAs to PfACBPs, disrupting lipid metabolism and leading to impaired parasite growth and proliferation. researchgate.netnih.govacs.org The binding of Mefloquine to PfACBPs can also lead to the degradation of these proteins by the proteasomal system. researchgate.net

Dolichol Kinase Inhibition in Plasmodium

Mefloquine has been shown to inhibit dolichol kinase in Plasmodium falciparum. drugbank.comresearchgate.netacs.orgnih.gov Dolichol kinase is a critical enzyme responsible for the phosphorylation of dolichol to dolichyl monophosphate, which serves as a glycosyl carrier lipid essential for protein glycosylation and cell wall synthesis in the parasite. nih.gov Inhibition of this enzyme by Mefloquine disrupts the supply of dolichyl monophosphate, thereby affecting essential metabolic processes in Plasmodium. researchgate.netnih.gov Studies have demonstrated that Mefloquine can inhibit P. falciparum dolichol kinase activity in a concentration-dependent manner. nih.gov For example, in one study, 0.5 mM Mefloquine resulted in approximately 50% inhibition of enzyme activity. nih.gov

Hypotheses on Unclear Mechanisms

Despite the identification of several key targets, the complete molecular basis for Mefloquine's antimalarial action is complex and may involve additional, less understood mechanisms. nih.govmedscape.comnih.govcapes.gov.br Some research suggests that Mefloquine may induce oxidative stress in the parasite by generating reactive oxygen species (ROS). sci-hub.seresearchgate.net While the interaction with heme is noted, the full implications and interplay of this with other mechanisms are still being explored. The complexity of Mefloquine's action is also highlighted by the mechanisms of resistance, which are not fully clear but have been associated with polymorphisms in the pfmdr1 gene, suggesting a role for drug transport or efflux. nih.govmmv.org The possibility of Mefloquine targeting multiple pathways simultaneously contributes to its effectiveness but also complicates the complete elucidation of all mechanisms involved. imperial.ac.uk

Non-Antimalarial Mechanisms of Action

Beyond its established role as an antimalarial, Mefloquine has been observed to exert effects on various non-malarial targets and pathways, primarily in human cells. These non-antimalarial mechanisms are an area of ongoing research and are distinct from its parasiticidal actions.

One notable non-antimalarial mechanism involves the modulation of human acyl-CoA-binding protein (hACBP). sci-hub.seacs.org Similar to its interaction with PfACBPs, Mefloquine can bind to hACBP, competitively inhibiting the binding of acyl-CoAs. sci-hub.seacs.org Studies using human neuroblastoma cells have shown that Mefloquine binding to hACBP can lead to an increase in free acyl-CoA levels, the formation of lipid globules, and ultimately, redox stress-mediated apoptotic cell death. sci-hub.se The binding affinity of Mefloquine to hACBP has been reported to be higher than that of acyl-CoAs to hACBP. sci-hub.se Molecular dynamics simulations have indicated differential stabilities of Mefloquine-bound PfACBP and hACBP complexes, with Mefloquine binding being comparatively less stable in PfACBP than in hACBP. acs.org

Mefloquine has also been identified as an antagonist of human adenosine (B11128) A2A and A1 receptors. guidetoimmunopharmacology.orgguidetopharmacology.org The (11R,2'S) isomer of Mefloquine has shown potent binding affinity for the A2A receptor, with a Ki of 61 nM, and a lower affinity for the A1 receptor (Ki of 255 nM). guidetoimmunopharmacology.org This off-target activity at human adenosine receptors has been suggested as a potential contributor to some of the neuropsychiatric effects associated with Mefloquine use. guidetoimmunopharmacology.org

Off-Target Activities and Receptor Affinity

Mefloquine is known to possess off-target activities, including affinity for certain serotonin (B10506) receptors. It shows affinity for the serotonin 5-HT2A receptor and, to a lesser extent, the serotonin 5-HT2C receptor, but not the serotonin 5-HT1A receptor. wikipedia.org Mefloquine acts as a partial agonist at both the 5-HT2A and 5-HT2C receptors. wikipedia.org Additionally, mefloquine binds to the serotonin transporter, acting as a serotonin reuptake inhibitor, and functions as a serotonin 5-HT3 receptor antagonist. wikipedia.org Affinity for the dopamine (B1211576) D3 receptor has also been observed. wikipedia.org These interactions, particularly the agonism at the 5-HT2A receptor, may be associated with neurological and psychiatric effects reported with mefloquine use, especially at higher doses. wikipedia.org

Mefloquine has also been identified as an antagonist of human adenosine A2A and A1 receptors, exhibiting nanomolar binding affinities. guidetoimmunopharmacology.orgguidetopharmacology.org The (11R,2'S) isomer of mefloquine has been determined to be a more potent A2A binder with a Ki of 61 nM, compared to a Ki of 255 nM for the A1 receptor. guidetoimmunopharmacology.orgguidetopharmacology.org Off-target activity at human adenosine receptors has been suggested as a potential contributor to adverse neuropsychiatric side-effects. guidetoimmunopharmacology.orgguidetopharmacology.org

Furthermore, mefloquine is thought to have potential antiepileptic effects due to its ability to non-specifically block connexin hemi-channels and pannexons. wikipedia.org Studies have also indicated that mefloquine disrupts calcium homeostasis in mammalian cells, similar to ionomycin (B1663694), by depleting endoplasmic reticulum stores followed by an influx of external calcium. nih.gov

Table 1: Mefloquine Receptor Affinity and Off-Target Activities

Target/ActivityObserved EffectNotesSource
Serotonin 5-HT2A receptorPartial AgonistHigher affinity than 5-HT2C wikipedia.org
Serotonin 5-HT2C receptorPartial AgonistLesser affinity than 5-HT2A wikipedia.org
Serotonin 5-HT1A receptorNo affinity wikipedia.org
Serotonin transporterReuptake Inhibitor wikipedia.org
Serotonin 5-HT3 receptorAntagonist wikipedia.org
Dopamine D3 receptorAffinity observed wikipedia.org
Human Adenosine A2A receptorAntagonistNanomolar binding affinity; (11R,2'S) isomer more potent (Ki 61 nM) guidetoimmunopharmacology.orgguidetopharmacology.org
Human Adenosine A1 receptorAntagonistNanomolar binding affinity (Ki 255 nM) guidetoimmunopharmacology.orgguidetopharmacology.org
Connexin hemi-channelsNon-specific BlockerPotential antiepileptic effects wikipedia.org
PannexonsNon-specific BlockerPotential antiepileptic effects wikipedia.org
Calcium homeostasisDisruption (ER depletion, external influx)Similar to ionomycin nih.gov

Anti-Tumor Effects

A growing body of research indicates that mefloquine exhibits activity against various cancers, including glioblastoma, breast cancer, hepatocarcinoma, colorectal cancer, and liver cancer. dovepress.comresearchgate.net Mefloquine has been shown to induce cell death in prostate cancer cells. nih.govnih.gov It demonstrates selective cytotoxicity against prostate cancer cell growth, with significant antitumor effects observed in colony formation assays. nih.govnih.gov

Mefloquine exerts its antitumor effects through diverse molecular mechanisms. Studies suggest that mefloquine can inhibit cell proliferation and the PI3K/AKT/mTOR signaling pathway. dovepress.com It has been shown to induce reactive oxygen species (ROS) and trigger apoptosis in human gastric tumor cells. dovepress.com In prostate cancer cells, mefloquine exposure causes immediate hyperpolarization of mitochondrial membrane potential and increases ROS generation. nih.gov The anticancer effects induced by mefloquine in these cells appear to be primarily mediated by increased ROS generation, as demonstrated by the blockade of these effects by pretreatment with glutathione (B108866). nih.govnih.gov Furthermore, mefloquine-mediated ROS simultaneously downregulated Akt phosphorylation and activated ERK, JNK, and AMPK signaling in PC3 cells. nih.gov

Mefloquine has also been investigated for its effects on breast cancer cell lines. In hormone receptor-positive T47D and hormone receptor-negative MDA-MB-231 breast cancer cell lines, mefloquine inhibited autophagy, triggered endoplasmic reticulum stress, and caused cell death. mdpi.com It is believed to be involved in the modulation of the pathway induced by AMPK via ROS production, as well as in lysosomal disruption in cancer cells. mdpi.com Mefloquine acts as a dual inhibitor of glioblastoma angiogenesis and glioblastoma by disrupting lysosomal function. researchgate.net Mechanistically, mefloquine disrupted lysosomal integrity and function in glioblastoma endothelial cells, leading to oxidative stress and lysosomal lipid damage. researchgate.net Rescue studies support that mefloquine acts on these cells in a lysosomal disruption-dependent manner. researchgate.net

Table 2: Observed Anti-Tumor Effects and Proposed Mechanisms of Mefloquine

Cancer Type(s)Observed EffectsProposed MechanismsSource
Glioblastoma, Breast Cancer, Hepatocarcinoma, Colorectal Cancer, Liver CancerCounteracts multiple cancersDiverse molecular mechanisms dovepress.comresearchgate.net
Prostate Cancer (PC3 cells)Induces cell death, inhibits proliferation, inhibits colony formationIncreased ROS generation, mitochondrial membrane potential hyperpolarization, downregulation of Akt phosphorylation, activation of ERK, JNK, and AMPK signaling nih.govnih.gov
Human Gastric Tumor CellsInhibits cell proliferationInhibition of PI3K/AKT/mTOR signaling pathway, induction of ROS, triggering apoptosis dovepress.com
Breast Cancer (T47D, MDA-MB-231 cell lines)Inhibits autophagy, triggers endoplasmic reticulum stress, causes cell deathModulation of AMPK pathway via ROS production, lysosomal disruption mdpi.com
Glioblastoma Angiogenesis and GlioblastomaDual inhibitionDisruption of lysosomal integrity and function, oxidative stress, lysosomal lipid damage researchgate.net

Anti-Bacterial Activity and Adjuvant Effects

Mefloquine has emerged as a potential antibiotic adjuvant, capable of enhancing the effectiveness of conventional antibiotics against resistant bacterial strains. frontiersin.orgnih.govnih.gov While mefloquine itself may have limited or no antimicrobial activity at lower concentrations, it can significantly enhance the antimicrobial effect of other antibiotics. frontiersin.org Studies have shown that mefloquine exhibits synergistic bacteriostatic effects when combined with antibiotics such as colistin (B93849), β-lactams, antituberculosis drugs, quinolones, and linezolid. frontiersin.orgnih.govnih.gov

Potential mechanisms underlying mefloquine's synergistic effects as an antibiotic adjuvant include the inhibition of antibiotic efflux pumps, disruption of bacterial cell membrane integrity, and disturbance of biofilm formation. frontiersin.orgnih.govnih.gov Research on Staphylococcus aureus has indicated that mefloquine has antibacterial activity only at high concentrations but can alter membrane fluidity, thereby potentiating β-lactam antibiotics like oxacillin (B1211168) against both methicillin-susceptible and methicillin-resistant S. aureus. mdpi.com This suggests that mefloquine or its analogs could serve as effective antibiotic adjuvants in combination with oxacillin for treating S. aureus infections. mdpi.com

Against Gram-negative bacteria like Pseudomonas aeruginosa, Escherichia coli, and Klebsiella pneumoniae, mefloquine has shown poor or no antibacterial activity on its own. frontiersin.orgmdpi.comfrontiersin.org However, in combination with colistin, mefloquine demonstrated synergistic activity against colistin-resistant P. aeruginosa both in vitro and in vivo. frontiersin.org This combination inhibited biofilm formation and eradicated pre-formed mature biofilms of P. aeruginosa. frontiersin.org Mefloquine has also shown antimicrobial effects against Mycobacterium tuberculosis, even under hypoxic and acidic conditions, which are relevant for tuberculosis treatment. nih.gov

Table 3: Mefloquine's Antibacterial and Adjuvant Activities

Bacterial Target(s)Mefloquine Activity (Alone)Adjuvant Effect (in combination)Proposed Mechanisms for Adjuvant EffectSource
Staphylococcus aureus (MSSA and MRSA)Activity at high concentrationsPotentiates β-lactam antibiotics (e.g., oxacillin)Alteration of membrane fluidity mdpi.com
Pseudomonas aeruginosa, E. coli, K. pneumoniaePoor/No activitySynergistic with colistin (against resistant strains)Inhibition of antibiotic efflux, disruption of cell membrane, biofilm disturbance frontiersin.orgnih.govnih.govfrontiersin.org
Mycobacterium tuberculosisAntimicrobial effects observedPotential synergistic effects with antituberculosis drugsNot explicitly detailed in sources, but general adjuvant mechanisms apply. frontiersin.orgnih.govnih.gov
Various MDR bacteriaLimited/No activityEnhances effectiveness of colistin, β-lactams, quinolones, linezolidInhibition of antibiotic efflux, disruption of cell membrane, biofilm disturbance frontiersin.orgnih.govnih.gov

Antiviral Activity

Recent studies have explored the potential antiviral activity of mefloquine, particularly in the context of SARS-CoV-2. Researchers identified mefloquine as a potential drug to effectively treat SARS-CoV-2, showing higher anti-SARS-CoV-2 activity compared to hydroxychloroquine (B89500) in cell assays. drugtargetreview.comnews-medical.netnih.govtus.ac.jp Mefloquine readily reduced viral RNA levels when applied during the viral entry phase but showed no activity during virus-cell attachment, suggesting it is effective on SARS-CoV-2 entry into cells after attachment. drugtargetreview.comnews-medical.nettus.ac.jp

Mefloquine, a 4-quinolinemethanol similar in structure to chloroquine and hydroxychloroquine, has demonstrated improved activity against SARS-CoV-2 in physiologically relevant cells, including Calu-3 cells, unlike chloroquine and hydroxychloroquine which are less effective in cells expressing TMPRSS2. researchgate.net Mefloquine is considered a more effective inhibitor of viral endocytosis than hydroxychloroquine in cellular models of COVID-19. researchgate.net

Table 4: Mefloquine's Antiviral Activity Against SARS-CoV-2

VirusObserved ActivityProposed MechanismSynergistic CombinationsSource
SARS-CoV-2Inhibits viral entry at post-attachment phaseMay inhibit spike protein cleavage, membrane fusion, and translocation to replication siteNelfinavir drugtargetreview.comnews-medical.netnih.govtus.ac.jpresearchgate.net
SARS-CoV-2Reduces viral RNA levelsEffective during viral entry phaseNelfinavir drugtargetreview.comnews-medical.netnih.govtus.ac.jp
SARS-CoV-2More effective entry inhibitor than hydroxychloroquine in cellular modelsMay inhibit viral endocytosis- researchgate.net

Antischistosomal Activity

Mefloquine has also shown promising antischistosomal properties in laboratory studies. oup.complos.orgnih.govresearchgate.netrsc.org Studies in mice infected with Schistosoma mansoni or S. japonicum demonstrated that single oral doses of mefloquine could achieve high worm burden reductions. oup.complos.org High reductions were observed for both young developing stages and adult stages of the parasites. plos.org Both erythro-enantiomers of mefloquine resulted in high and comparable worm burden reductions in mice infected with S. mansoni. plos.org

In vitro studies have also evaluated the activity of mefloquine against Schistosoma mansoni. oup.comnih.govresearchgate.netrsc.org Mefloquine showed activity against adult S. mansoniin vitro. oup.comnih.govresearchgate.netrsc.org Combinations of mefloquine with praziquantel (B144689) have shown synergistic effects against S. mansoniin vitro, particularly when both drugs were given simultaneously or mefloquine was given prior to praziquantel. oup.com This resulted in high total and female worm burden reductions in infected mice. oup.com Mefloquine also showed high activity against S. haematobium harbored in mice. nih.govresearchgate.net

Table 5: Mefloquine's Antischistosomal Activity

Parasite SpeciesObserved Activity (in vivo - mice)Observed Activity (in vitro)Synergistic Combinations (in vivo/in vitro)Source
Schistosoma mansoniHigh worm burden reductions (juvenile and adult stages)Activity against adult wormsPraziquantel (synergistic effects) oup.complos.orgnih.govresearchgate.netrsc.org
Schistosoma japonicumHigh worm burden reductions (juvenile and adult stages)Not explicitly detailed in sources- plos.org
Schistosoma haematobiumHigh activity observedNot explicitly detailed in sources- nih.govresearchgate.net

Immunomodulatory Effects

Research on the immunomodulatory effects of mefloquine is less extensive compared to its antimalarial and other investigated activities. However, as a quinoline (B57606) derivative, it shares structural similarities with chloroquine and hydroxychloroquine, which are known for their immunomodulatory properties and use in autoimmune diseases. scilit.comnih.govmdpi.comresearchgate.net

Chloroquine and hydroxychloroquine exert immunomodulatory effects through various mechanisms, including inhibiting Toll-like receptor signaling, suppressing antigen presentation, and modulating autophagy. scilit.commdpi.comresearchgate.net These effects are often linked to their ability to accumulate in acidic intracellular compartments like lysosomes, increasing their pH. mdpi.com This can interfere with the processing and presentation of antigens and inhibit the fusion of autophagosomes with lysosomes, impacting autophagy. mdpi.comresearchgate.net

While direct detailed studies on mefloquine's specific immunomodulatory mechanisms are not as widely reported in the provided sources as for chloroquine and hydroxychloroquine, its structural class suggests a potential for similar interactions with immune pathways. One study noted that mefloquine induced cell death in mast cells via a pathway involving secretory granule permeabilization, which could potentially have immunomodulatory implications, as mast cells play a role in various pathological conditions. nih.gov Further research is needed to fully elucidate the specific immunomodulatory effects and mechanisms of mefloquine.

Table 6: Potential Immunomodulatory Relevance of Mefloquine (based on structural class)

Related Compound ClassKnown Immunomodulatory MechanismsPotential Relevance to MefloquineSource
Quinoline derivatives (Chloroquine, Hydroxychloroquine)Inhibition of Toll-like receptor signaling, suppression of antigen presentation, modulation of autophagy, increasing lysosomal pHMefloquine, being a quinoline derivative, may share some of these immunomodulatory properties. scilit.comnih.govmdpi.comresearchgate.net
-Induces cell death in mast cells via secretory granule permeabilizationThis effect could have immunomodulatory implications. nih.gov

Mefloquine Resistance Mechanisms

Molecular and Genetic Basis of Resistance in Plasmodium falciparum

Resistance to mefloquine in P. falciparum is a complex phenomenon primarily linked to genetic alterations in the parasite.

Role of pfmdr1 Gene Polymorphism and Overexpression

A key player in mefloquine resistance is the Plasmodium falciparum multidrug resistance gene 1 (pfmdr1), which encodes for P-glycoprotein homologue 1 (Pgh1), a transporter protein located in the parasite's digestive vacuole membrane. nih.govoup.comnih.gov

Increased copy number of the pfmdr1 gene is considered the most significant determinant of both in vitro and in vivo resistance to mefloquine. nih.govnih.govresearchgate.netnih.gov Studies have shown a strong correlation between higher pfmdr1 copy numbers and increased 50% inhibitory concentrations (IC50) of mefloquine. asm.org For instance, in a study involving isolates from the Thailand-Myanmar border, increased pfmdr1 copy number was associated with higher IC50s of mefloquine. asm.org

Overexpression of the pfmdr1 gene and its protein product, Pgh1, has also been observed in mefloquine-resistant strains. oup.compnas.org This overexpression is thought to modulate the transport of drugs, potentially leading to reduced susceptibility. asm.orgoup.com

While pfmdr1 gene amplification is strongly linked to resistance, single nucleotide polymorphisms (SNPs) within the pfmdr1 gene can also play a role, although their association with in vivo resistance is less consistent than that of copy number variations. nih.govnih.govresearchgate.net Some pfmdr1 polymorphisms, such as N86Y, have been associated with increased mefloquine susceptibility in vitro in isolates with single pfmdr1 copy number. nih.gov Conversely, other mutations like S1034C and N1042D in single-copy pfmdr1 isolates have been linked to higher IC50s for other antimalarials like artesunate (B1665782). nih.gov The N86Y mutation is also related to increased chloroquine (B1663885) resistance and increased sensitivity to mefloquine, exhibiting an inverse relationship. mdpi.commdpi.com The Y184F mutation is associated with resistance to mefloquine and lumefantrine. wellcomeopenresearch.org

The relationship between pfmdr1 polymorphisms and drug susceptibility can be complex and may involve collateral drug sensitivity, where mutations conferring resistance to one drug simultaneously increase sensitivity to another. plos.org

Amplifications in Pfmdr and P-glycoprotein Pump (Pgh) Activity

Amplification of the pfmdr1 gene leads to an increased number of copies of the gene, resulting in higher levels of the Pgh1 protein. nih.govnih.govresearchgate.netnih.govpnas.org This increased protein level is believed to enhance the efflux of mefloquine from the parasite's digestive vacuole, where the drug is thought to exert its effect. oup.comnih.gov The Pgh1 protein, an ABC transporter, is located in the digestive vacuole membrane and modulates parasite susceptibility to various antimalarial drugs, including mefloquine. nih.govoup.comnih.gov

Studies have directly demonstrated that mutations in Pgh1 can confer resistance to mefloquine, as well as other drugs like quinine (B1679958) and halofantrine (B180850). nih.govusp.br The increased expression of amplified wild-type pfmdr1 is considered to have a stronger association with mefloquine resistance than codon mutations. nih.gov

Data from studies on the Thailand-Myanmar border, where multidrug-resistant P. falciparum is prevalent, estimated that an increase in pfmdr1 copy number accounted for approximately two-thirds of the variation in mefloquine susceptibility. nih.gov

Interactive Table: Association between pfmdr1 Copy Number and Mefloquine Susceptibility (Illustrative Data based on Search Results)

pfmdr1 Copy NumberMefloquine Susceptibility (In vitro IC50)Association with Resistance
Single CopyLower IC50Generally Sensitive
Increased Copy NumberHigher IC50Associated with Resistance

Drug Exclusion as a Resistance Mechanism

The primary mechanism by which alterations in pfmdr1 confer mefloquine resistance is believed to be through enhanced drug exclusion. nih.gov The Pgh1 transporter, located on the digestive vacuole membrane, is thought to pump mefloquine out of this critical compartment, reducing its concentration at the target site within the parasite. oup.comnih.gov This reduced accumulation of the drug within the digestive vacuole diminishes its ability to interfere with the parasite's detoxification processes, such as hemozoin formation. researchgate.net

This mechanism is analogous in some ways to the multidrug resistance observed in mammalian cancer cells, where P-glycoprotein transporters efflux drugs from the cell. nih.govasm.org

Emergence and Spread of Mefloquine Resistance

The emergence and spread of mefloquine resistance are influenced by a combination of geographic factors and selective pressures.

Geographic Patterns of Resistance

Mefloquine resistance in P. falciparum is not uniformly distributed globally. It is particularly prevalent in areas where the drug has been used widely, notably in Southeast Asia, including countries like Thailand, Cambodia, and Vietnam. nih.govjci.orgcdc.gov Resistance developed relatively rapidly in these regions after the introduction of mefloquine. nih.govjci.org For example, substantial resistance developed within six years of mefloquine's introduction in Thailand in 1984. nih.govresearchgate.net

The Greater Mekong Subregion (Cambodia, Laos, Myanmar, Thailand, and Vietnam) has historically been a hotspot for the emergence of antimalarial drug resistance, including mefloquine resistance. yourgenome.org Resistance to mefloquine has been reported in western Cambodia and has extended towards the center of the country. canada.ca

While resistance is most pronounced in Southeast Asia, monitoring of molecular markers like pfmdr1 copy number is conducted globally to track its potential spread. who.int

Factors Influencing Resistance Development

Several factors contribute to the development and spread of mefloquine resistance. The prolonged presence of drugs with long elimination half-lives, such as mefloquine, can create a "selective filter" that favors the survival and transmission of resistant parasites. parasite-journal.org This occurs when drug levels are sufficient to inhibit sensitive parasites but not high enough to eliminate resistant ones. parasite-journal.org

The inherent adaptability of P. falciparum at the genetic and metabolic levels, coupled with its high proliferation rate, allows for the rapid emergence and expansion of resistant populations. nih.gov Resistance to one drug can also be selected for by another drug with a similar resistance mechanism, a phenomenon known as cross-resistance. jci.orgparasite-journal.org Mefloquine has shown cross-resistance with other drugs like halofantrine and quinine. pnas.orgparasite-journal.org

The immunity profile of the host population and the local malaria epidemiology can also influence the risk of resistance spreading. tandfonline.com In areas with lower acquired immunity, infections are more likely to become symptomatic and require treatment, increasing the probability of resistant parasites encountering drugs. tandfonline.com

Interactive Table: Factors Influencing Mefloquine Resistance Development

FactorInfluence on Resistance
Prolonged Drug Exposure (long half-life)Creates selective pressure favoring resistant parasites
Drug Pressure (treatment rates, consumption)Increases exposure of parasites to the drug
Parasite Adaptability and ProliferationFacilitates rapid emergence and spread of resistant mutants
Cross-ResistanceSelection by other drugs with similar mechanisms
Host Immunity and EpidemiologyImpacts the likelihood of resistant parasites encountering drugs

Strategies to Combat Mefloquine Resistance

Combating mefloquine resistance involves multifaceted strategies aimed at preserving the efficacy of existing antimalarials and developing new therapeutic options.

Combination Therapies for Malaria

The use of combination therapies, particularly artemisinin-based combination therapies (ACTs), has been a cornerstone strategy to combat drug resistance in malaria, including resistance to mefloquine. nih.govdndi.orgmdpi.comdndi.orgwho.intnih.gov ACTs combine a rapidly acting artemisinin (B1665778) derivative with a partner drug that has a longer half-life. who.intwho.int The artemisinin component quickly reduces the parasite biomass, while the partner drug eliminates the remaining parasites, thereby minimizing the chance of resistance development to either drug when used alone. nih.govwho.intwho.int

The systematic deployment of AS-MQ has been effective in controlling resistance and reducing malaria incidence in some regions. dndi.orgdndi.org Fixed-dose combinations of AS-MQ have been developed to improve patient compliance and ensure accurate dosing, further supporting their effectiveness in combating resistance. dndi.orgdndi.org

The use of multiple first-line therapies (MFT) is another approach within combination therapy strategies. mmv.org This involves the simultaneous deployment of different first-line ACTs within a population, which modeling studies suggest can help delay the emergence and spread of resistance. mmv.org

Data from clinical trials highlight the effectiveness of combination therapies:

Combination TherapyStudy LocationEfficacy (e.g., Cure Rate)Comparison (vs. Mefloquine alone)Source
Artesunate-MefloquineThai-Burmese border98% (28-day cure rate)31% failure rate with mefloquine alone nih.gov
Artesunate-MefloquineSoutheast Asia, Latin AmericaHigh cure rate, good efficacyNot specified dndi.org
Artesunate-MefloquineThailand-Myanmar border>95% cure rateSubstantial resistance with mefloquine alone nih.govnih.govdndi.org
DHA-Piperaquine + MefloquineCambodia, Thailand, Vietnam98% (42-day PCR-corrected efficacy)48% with DHA-Piperaquine alone mdpi.com

Design of Novel Quinoline-Based Antimalarials

Given the historical importance of quinoline-containing drugs in malaria treatment and the challenges posed by resistance to existing compounds like mefloquine, the design of novel quinoline-based antimalarials remains an active area of research. The goal is to develop compounds that can circumvent existing resistance mechanisms.

Understanding the molecular basis of mefloquine resistance, particularly the role of PfMDR1 and potentially other transporters, is crucial for the rational design of new quinolines. nih.govnih.govoup.com Novel quinoline (B57606) derivatives and bisquinoline compounds are being explored for their potential activity against resistant strains. nih.gov

Some research focuses on designing quinolines that can either block the function of mutant transporters like PfCRT (associated with chloroquine resistance, but also potentially influencing susceptibility to other quinolines) or evade the efflux mechanisms altogether by not interacting with these transporters. anu.edu.au Studies have identified novel quinoline and acridone (B373769) compounds that show promise in reversing or evading chloroquine resistance in vitro, suggesting potential for activity against mefloquine-resistant strains as well, given the overlapping resistance mechanisms observed with some quinolines. anu.edu.au

The design process often involves synthesizing modified quinolines and evaluating their efficacy against mefloquine-resistant P. falciparum strains in vitro. nih.govasm.org Compounds are assessed for their ability to inhibit parasite growth and their potential for cross-resistance with existing drugs like mefloquine and halofantrine. asm.org

Exploration of Novel Parasite-Specific Drug Targets

The continuous emergence of resistance to existing antimalarial drugs underscores the urgent need to identify and explore novel parasite-specific drug targets. dovepress.comnih.govbrieflands.com Targeting essential parasite processes that are distinct from human cellular pathways can lead to the development of new drugs with novel mechanisms of action, potentially overcoming existing resistance. dovepress.comnih.govbrieflands.com

The sequencing of the P. falciparum genome has revealed numerous potential targets for drug intervention. dovepress.comnih.gov These include enzymes involved in crucial metabolic pathways, membrane transporters, signaling systems, and processes like hemoglobin degradation. dovepress.comnih.govrjeid.com

Examples of novel parasite-specific targets being explored include:

Plasmodium proteases and aminopeptidases: These enzymes play vital roles in hemoglobin degradation within the parasite's food vacuole, a process essential for parasite survival. dovepress.comnih.govbrieflands.comrjeid.com Inhibitors targeting these proteases have shown effectiveness in inhibiting parasite growth. brieflands.com

Glucose transporter PfHT1: This transporter is responsible for glucose uptake by the parasite, a critical energy source. nih.govresearchgate.net

Kinases (Plasmodium kinome): Parasite kinases are involved in various signaling and regulatory pathways. nih.govresearchgate.net

Apicoplast: This is a non-photosynthetic plastid organelle essential for parasite survival, involved in metabolic processes like fatty acid and heme biosynthesis. nih.govresearchgate.net

Cytochrome b: Part of the parasite's mitochondrial electron transport chain, targeted by drugs like atovaquone. dovepress.comnih.govrjeid.com

Research in this area involves identifying and validating these targets, followed by the screening and design of compounds that specifically inhibit their function. dovepress.comnih.govbrieflands.com The development of new antimalarial drugs with novel targets is considered essential for tackling multidrug resistance and ensuring the continued effectiveness of malaria treatment strategies. mmv.orgnih.govbrieflands.com

Novel Drug Target CategoryExamples of Specific TargetsRelevance to Antimalarial DevelopmentSource
Parasite Proteases and AminopeptidasesCysteine, serine, and aspartic proteasesEssential for hemoglobin digestion; inhibitors show antimalarial activity dovepress.comnih.govbrieflands.comrjeid.com
TransportersGlucose transporter PfHT1, PfMDR1, PfCRTInvolved in nutrient uptake and drug efflux; targeting can overcome resistance oup.comnih.govrjeid.comresearchgate.netplos.org
Enzymes in Metabolic PathwaysDihydrofolate reductase (DHFR), Dihydropteroate synthase (DHPS), Cytochrome b, Calcium-dependent ATP synthaseEssential for parasite survival and growth; inhibitors are existing or potential antimalarials dovepress.comnih.govrjeid.com
OrganellesApicoplast, Food vacuoleEssential for parasite metabolism and drug action/resistance nih.govresearchgate.netplos.org
KinasesPlasmodium kinomeInvolved in vital signaling pathways nih.govresearchgate.net

Pharmacokinetic and Pharmacodynamic Research

Pharmacokinetics of Mefloquine

Absorption and Bioavailability

Mefloquine is readily absorbed from the gastrointestinal tract following oral administration. The presence of food significantly enhances both the rate and extent of absorption, leading to an approximate 40% increase in bioavailability. drugbank.comhres.caoup.comfda.govnih.gov The bioavailability of mefloquine tablets compared to an oral solution is reported to be over 85%. drugbank.comhres.cafda.gov Peak plasma concentrations (Cmax) are typically achieved within 6 to 24 hours after a single dose in healthy volunteers. drugbank.comhres.cafda.gov Maximum plasma concentrations in µg/L are roughly equivalent to the dose in milligrams. hres.cafda.gov For instance, a single 1000 mg dose can result in a maximum concentration of approximately 1000 µg/L. hres.cafda.gov Weekly administration of 250 mg leads to steady-state plasma concentrations ranging from 1000 to 2000 µg/L after 7 to 10 weeks. drugbank.comhres.cafda.govnih.gov Studies have indicated a linear correlation between dose and plasma drug levels over a range of 250 mg to 1500 mg, although wide individual variation in Cmax and AUC has been observed. fip.org The absolute oral bioavailability has not been determined as an intravenous formulation is not available due to severe venous irritation at the injection site. fip.org

Distribution and Protein Binding

Mefloquine is extensively distributed into body tissues, as indicated by its large apparent volume of distribution, which is approximately 20 L/kg in healthy adults. drugbank.comhres.cafda.govnih.govfip.orgdrugs.com Mefloquine can accumulate in parasitized erythrocytes, with an erythrocyte-to-plasma concentration ratio of about 2:1 observed in in vitro studies with human blood. drugbank.comhres.cafda.govnih.govfip.orgdrugs.com This equilibrium is reached in less than 30 minutes and is reversible. fda.govdrugs.com Mefloquine is highly bound to plasma proteins, with binding exceeding 98% in both healthy individuals and patients. drugbank.comhres.cafda.govnih.govfip.orgdrugs.comnih.gov Mefloquine is known to cross the placenta. hres.cafda.govdrugs.com

Metabolism by Cytochrome P450 Enzymes (e.g., CYP3A4)

Mefloquine undergoes extensive metabolism in the liver, primarily mediated by the cytochrome P450 enzyme system. drugbank.comhres.caaapharma.cascielo.br In vitro and in vivo studies strongly suggest that CYP3A4 is the major isoform involved in mefloquine metabolism. drugbank.comhres.cascielo.brnih.govtandfonline.comnih.govnih.govoup.com While mefloquine itself does not appear to significantly inhibit or induce the cytochrome P450 system, its pharmacokinetics can be affected by inhibitors or inducers of CYP3A4. hres.caaapharma.ca For example, co-administration with ketoconazole (B1673606), a strong CYP3A4 inhibitor, has been shown to increase the mean plasma concentrations (AUC and Cmax) and elimination half-life of mefloquine in healthy volunteers. hres.cadrugs.comaapharma.ca Conversely, rifampin, a potent CYP3A4 inducer, has been shown to decrease mefloquine plasma concentrations and elimination half-life. drugs.comaapharma.ca

Role of Carboxymefloquine as a Major Metabolite and PXR Agonist

Two metabolites of mefloquine have been identified in humans. drugbank.comhres.caaapharma.ca The main metabolite is 2,8-bis-trifluoromethyl-4-quinoline carboxylic acid, also known as carboxymefloquine. drugbank.comhres.caaapharma.canih.gov This metabolite is inactive against Plasmodium falciparum. drugbank.comhres.caaapharma.ca The carboxylic acid metabolite appears in plasma 2 to 4 hours after a single oral dose of mefloquine, with maximum plasma concentrations, which can be about 50% higher than those of mefloquine, reached after approximately 2 weeks. hres.caaapharma.ca Subsequently, the plasma levels of the main metabolite and mefloquine decline at a similar rate. aapharma.ca The area under the plasma concentration-time curve (AUC) of the main metabolite has been reported to be 3 to 5 times larger than that of the parent drug. aapharma.ca

Research has identified carboxymefloquine as a novel agonist of the pregnane (B1235032) X receptor (PXR), also known as NR1I2. nih.govtandfonline.comasm.orgresearchgate.netnih.govresearchgate.net PXR is a nuclear receptor that acts as a xeno-sensor and, upon binding to certain xenobiotics including drugs, becomes an active transcription factor. tandfonline.com This activation typically leads to the induction of genes encoding drug-metabolizing enzymes and transport proteins. nih.govtandfonline.comasm.orgnih.gov In vitro studies using PXR-expressing cells and primary human hepatocytes have demonstrated that carboxymefloquine induces the expression of drug-metabolizing enzymes and transporters at both the mRNA and protein levels. nih.govasm.orgnih.gov This induction is mediated by PXR, as confirmed by siRNA-mediated knockdown of the receptor. nih.govasm.orgnih.gov For instance, carboxymefloquine has been shown to induce the transcriptional activation of CYP3A4 and CYP2B6 reporters in a dose-dependent manner in HepG2-PXR cells. nih.gov The induction of CYP2B6 protein by carboxymefloquine has been observed in primary human hepatocytes in a dose-dependent manner, while the effect on CYP3A4 protein levels was less pronounced at higher concentrations. nih.gov The activation of PXR by carboxymefloquine suggests a potential for pharmacokinetic drug-drug interactions by altering the metabolism and transport of co-administered drugs. nih.govtandfonline.comasm.orgnih.gov

Elimination and Half-Life

Mefloquine is believed to be primarily excreted in the bile and feces. drugbank.comnih.govdrugs.comaapharma.ca Urinary excretion of unchanged mefloquine accounts for approximately 9% of the ingested dose, while excretion of the carboxylic metabolite in urine is about 4% of the dose in healthy volunteers at steady-state. drugbank.comnih.govdrugs.comaapharma.ca Concentrations of other metabolites in urine have not been measurable. drugbank.comdrugs.comaapharma.ca Total clearance, which is essentially hepatic, is in the order of 30 mL/min. fip.orgdrugs.comaapharma.ca The terminal elimination half-life of mefloquine is notably long, ranging from 0.9 to 13.8 days according to one review, and typically varying between 2 and 4 weeks in studies of healthy adults, with a mean half-life of approximately 21 days (about 3 weeks). drugbank.comnih.govfip.orgdrugs.comnih.govaapharma.cawikipedia.orgfda.gov During long-term prophylaxis, the elimination half-life remains unchanged. drugs.comaapharma.ca Systemic clearance appears to be increased during pregnancy. drugbank.comnih.gov

Enantiomeric Pharmacokinetics

Mefloquine is a chiral molecule containing two asymmetric carbon centers and is administered as a racemic mixture of its (+) and (-) enantiomers. oup.comwikipedia.orgfda.govbioline.org.brnih.gov The pharmacokinetics of these enantiomers are significantly different and highly stereospecific. oup.comwikipedia.orgbioline.org.brnih.gov Plasma concentrations of the (-) enantiomer are generally higher than those of the (+) enantiomer. oup.comwikipedia.orgbioline.org.br The (+) enantiomer typically has a shorter half-life compared to the (-) enantiomer. oup.comwikipedia.org Studies have shown significant differences in various pharmacokinetic parameters between the two enantiomers. oup.comnih.gov For example, the oral clearance of the (-)SR-enantiomer has been reported to be lower than that of the (+)RS-enantiomer, and the half-life of the (-)SR-enantiomer was longer after the last dose compared to the first dose in a study of healthy volunteers receiving weekly doses. nih.gov The ratio of (-)- to (+)-enantiomer concentrations in plasma can be around 3.37. nih.gov The stereoselective nature of mefloquine pharmacokinetics suggests that kinetic modeling of the racemic mixture alone may be inadequate. nih.gov

Pharmacokinetic Parameters of Mefloquine

ParameterValueSource(s)
Oral Bioavailability (Tablets)> 85% (relative to oral solution) drugbank.comhres.cafda.govfip.org
Increase in Bioavailability with Food~40% drugbank.comhres.caoup.comfda.govfip.org
Time to Peak Concentration (Tmax)6 - 24 hours (median ~17 hours) drugbank.comhres.cafda.govnih.gov
Apparent Volume of Distribution (Vd)~20 L/kg drugbank.comhres.cafda.govnih.govfip.orgdrugs.com
Plasma Protein Binding> 98% drugbank.comhres.cafda.govnih.govfip.orgdrugs.comnih.gov
Major MetaboliteCarboxymefloquine drugbank.comhres.caaapharma.canih.gov
Primary Metabolism EnzymeCYP3A4 drugbank.comhres.cascielo.brnih.govtandfonline.comnih.govnih.govoup.com
Elimination Half-Life (Terminal)2 - 4 weeks (mean ~21 days or 3 weeks) drugbank.comnih.govfip.orgdrugs.comnih.govaapharma.cawikipedia.orgfda.gov
Total Clearance (Hepatic)~30 mL/min fip.orgdrugs.comaapharma.ca
Urinary Excretion (Unchanged)~9% of dose drugbank.comnih.govdrugs.comaapharma.ca
Urinary Excretion (Carboxylic Metabolite)~4% of dose drugbank.comnih.govdrugs.comaapharma.ca

Enantiomeric Pharmacokinetic Differences

Parameter(+)-Enantiomer(-)-EnantiomerSource(s)
Plasma ConcentrationLowerHigher oup.comwikipedia.orgbioline.org.br
Terminal Half-LifeShorterLonger oup.comwikipedia.org
Oral ClearanceHigherLower nih.gov

Pharmacodynamic Relationships

The pharmacodynamic relationships of mefloquine describe the link between drug concentrations at the site of action and the resulting antiparasitic effect. These relationships are fundamental to predicting the efficacy of treatment against malaria parasites.

Studies have investigated the relationship between mefloquine concentration and its inhibitory effect on Plasmodium falciparum. In vitro concentration-effect curves provide estimates for parameters such as the concentration required for 90% inhibition (EC90). Population estimates for these parameters have been derived from nonlinear mixed-effect modeling of in vitro data from various P. falciparum isolates. nih.gov While the precise relationship between in vivo and in vitro concentration-effect relations remains to be fully defined, a concentration range in whole blood of 400 to 600 ng/ml has been identified as giving intermediate levels of growth inhibition. nih.gov

In vivo, the ratio of the maximum concentration (Cmax) to the minimum inhibitory concentration (MIC) is considered a potentially important determinant of treatment outcome. nih.gov This ratio is expected to decrease with increasing parasite resistance when the drug dose is fixed. nih.gov

Mefloquine's pharmacodynamic effect is reflected in its impact on parasite clearance rates and times in infected individuals. Studies have shown that mefloquine treatment leads to a reduction in parasite density over time. For instance, in a study of semi-immune adults with falciparum malaria treated with a mefloquine combination, all patients were cleared of asexual parasites by day 7, with a mean clearance time of 2.6 days. who.int Another study reported mean parasite clearance times of 40.1 and 42.4 hours in different treatment groups receiving artesunate-mefloquine. springermedizin.de

Parasite clearance times have been identified as a good predictor of the therapeutic response to mefloquine. nih.gov Patients with parasitemia persisting beyond a certain duration after treatment, such as more than 5 days, have been observed to experience subsequent recrudescence. nih.gov Early recrudescence has also been associated with slow parasite clearance.

Table 1: Summary of Parasite Clearance Times from Selected Studies

StudyPatient PopulationMefloquine RegimenMean Parasite Clearance TimeCitation
Field study in BurmaSemi-immune adults750 mg mefloquine base (single dose)2.6 days who.int
Study in Nigeria (Treatment Group I)Patients with uncomplicated P. falciparum malariaArtesunate-mefloquine40.1 hours springermedizin.de
Study in Nigeria (Treatment Group II)Patients with uncomplicated P. falciparum malariaArtesunate-mefloquine42.4 hours springermedizin.de
Study on Thai-Burmese border (25 mg/kg group)Patients with acute falciparum malaria25 mg/kg mefloquineMore rapid clearance nih.gov
Study on Thai-Burmese border (15 mg/kg group)Patients with acute falciparum malaria15 mg/kg mefloquineSlower clearance nih.gov

Concentration-Effect Relationships

Pharmacokinetic-Pharmacodynamic Modeling

Pharmacokinetic-pharmacodynamic (PK/PD) modeling is a valuable tool used to simulate drug treatment outcomes, evaluate dosing regimens, and understand the dynamics of drug resistance. nih.govcambridge.orgplos.orgopen.ac.uk By integrating information on drug exposure and parasite response, these models can provide insights that are difficult or unethical to obtain through clinical trials alone. plos.org

Mathematical modeling based on in vivo and in vitro PK/PD data has been used to predict the clinical efficacy of mefloquine and the likelihood of resistance selection. cambridge.orgnih.govasm.orgplos.org These models can assess the impact of factors such as drug concentration profiles, parasite sensitivity (often expressed as IC50), and parasite biomass on treatment success. plos.org

Modeling suggests that the selection of resistant mutants is more likely to occur when parasites are exposed to drug concentrations that are sufficient to kill sensitive parasites but not those with resistance mutations. nih.govasm.org For slowly eliminated drugs like mefloquine, there is a period during the terminal elimination phase where drug concentrations may be in this selective range. nih.gov The slope of the concentration-effect curve can also influence the likelihood of recrudescence; a flatter slope indicates a higher chance of treatment failure. nih.gov

Increased copy numbers of the pfmdr1 gene in P. falciparum have been linked to reduced susceptibility and are highly predictive of subsequent recrudescence following mefloquine treatment. asm.org Modeling of pfmdr1 copy number dynamics suggests that gene amplification is a frequent event, but parasites with multiple copies may have decreased fitness in the absence of drug pressure. asm.org

PK/PD models can help determine curative treatment criteria based on mefloquine concentrations. For example, a curative criterion for mefloquine has been suggested as a concentration at 336 hours (C336h) greater than 408 ng/mL or a Cmax/IC50 ratio greater than 130.1 g·m/M. plos.org

Time-to-event (TTE) analysis is a statistical method used in efficacy studies to evaluate the time until a specific event occurs, such as parasite recrudescence or survival. frontiersin.orgresearchgate.netresearchgate.net This type of analysis provides information about the risk of an event happening over a defined period. frontiersin.orgresearchgate.net

TTE analysis has been applied to assess the efficacy of mefloquine, particularly in combination therapies. For instance, a study using Plasmodium berghei-infected mice employed TTE analysis to evaluate the efficacy of artesunate-mefloquine combination therapy on survival time. frontiersin.orgresearchgate.net The analysis indicated that the combination therapy had a significant influence on population survival time compared to monotherapy. frontiersin.orgresearchgate.net

Table 2: Example Time-to-Event Analysis Results (Plasmodium berghei-infected mice treated with AR-MQ)

ParameterEstimateCitation
Population survival time (Te_pop)13.66 days frontiersin.orgresearchgate.net
Survival time under AR-MQ treatment (beta Te_AR-MQ)0.77 days frontiersin.orgresearchgate.net

Drug Interactions and Polypharmacy Research

Mefloquine Interactions with Antimalarial Agents

The co-administration of mefloquine with other antimalarial drugs has been investigated to understand potential impacts on treatment outcomes and tolerability.

Quinine (B1679958) and Quinidine (B1679956)

Concomitant administration of mefloquine with quinine or quinidine may lead to electrocardiographic abnormalities. aapharma.cawikipedia.org If quinine or quinidine are used for the initial treatment of severe malaria, it is recommended that mefloquine administration be delayed for at least 12 hours after the final dose of either drug. aapharma.ca Quinidine is a diastereomer of quinine and is also derived from the cinchona tree. wikipedia.org

Halofantrine (B180850)

Combining mefloquine with halofantrine can result in significant increases in QTc intervals. wikipedia.org

Artemisinin-Based Combinations

Mefloquine is sometimes used as part of combination therapy with artemisinin (B1665778) derivatives, such as artesunate (B1665782). wikipedia.org Studies have compared the efficacy of artesunate plus mefloquine to other combinations. There is moderate-quality evidence suggesting that treatment with artesunate plus mefloquine is superior to treatment with artesunate plus amodiaquine (B18356) or artesunate plus sulfadoxine-pyrimethamine. wikipedia.org However, artesunate plus mefloquine may cause more nausea, vomiting, dizziness, sleeplessness, and palpitations compared to dihydroartemisinin-piperaquine. wikipedia.org

Research suggests that mefloquine, through its metabolite carboxymefloquine, may induce the expression of drug-metabolizing enzymes and transporters by activating the Pregnane (B1235032) X Receptor (PXR). nih.gov This induction could potentially lead to reduced plasma levels and thus decreased efficacy of co-administered drugs. For instance, in a study involving patients receiving repeated doses of artemisinin with a single dose of mefloquine, the area under the plasma concentration-time curve (AUC) of artemisinin was significantly reduced compared to patients treated with artemisinin alone. nih.gov This observation supports the hypothesis that mefloquine, via its metabolite carboxymefloquine, may cause clinically relevant induction of drug metabolism. nih.gov

Interactive Table: Summary of Mefloquine Interactions with Antimalarial Agents

Interacting AntimalarialPotential EffectResearch Finding Highlights
Quinine/QuinidineMay produce electrocardiographic abnormalities. aapharma.cawikipedia.orgDelay mefloquine administration by at least 12 hours after final dose of quinine or quinidine if used for severe malaria. aapharma.ca
HalofantrineCan cause significant increases in QTc intervals. wikipedia.org
Artemisinin-Based CombinationsPotential for reduced efficacy of artemisinin component due to enzyme induction by carboxymefloquine. nih.gov May cause more gastrointestinal and neurological side effects compared to other ACTs. wikipedia.orgReduced AUC of artemisinin observed when co-administered with mefloquine. nih.gov Artesunate plus mefloquine may be superior in efficacy to certain other ACTs. wikipedia.org

Mefloquine Interactions with Non-Antimalarial Medications

Mefloquine's potential to interact with non-antimalarial medications is an important consideration in polypharmacy.

Cytochrome P450 Enzyme Inducers and Inhibitors

Mefloquine is metabolized primarily through the liver. wikipedia.org The metabolism of mefloquine can be affected by drugs that induce or inhibit cytochrome P450 (CYP) enzymes, particularly CYP3A4. medscape.com For example, ketoconazole (B1673606), a known CYP3A4 inhibitor, can increase the level or effect of mefloquine by affecting its metabolism. medscape.com Conversely, drugs that induce CYP3A4 may potentially decrease mefloquine plasma levels.

Furthermore, the major metabolite of mefloquine, carboxymefloquine, has been shown in vitro to induce the expression of drug-metabolizing enzymes and transporters by activating PXR. nih.gov This suggests that mefloquine could potentially reduce the plasma levels and efficacy of other co-administered drugs that are substrates of these induced enzymes and transporters. This mechanism may be particularly relevant during prophylactic use of mefloquine, which involves administration over several weeks. nih.gov

Grapefruit juice contains compounds like bergamottin (B190657) and epoxybergamottin, which are known inhibitors of CYP3A4. nih.govthegoodscentscompany.com While not explicitly detailed in the provided search results regarding a direct interaction study with mefloquine, the general knowledge of grapefruit juice's interaction with CYP3A4 substrates suggests a potential for increased mefloquine levels if co-administered.

Interactive Table: Potential Mefloquine Interactions via Cytochrome P450 Modulation

Interacting Medication TypeExample MedicationsPotential Effect on MefloquinePotential Effect of Mefloquine (via metabolite) on Co-administered DrugsResearch Finding Highlights
CYP3A4 InhibitorsKetoconazole, Itraconazole, Erythromycin, Clarithromycin, Grapefruit juiceIncreased mefloquine levelsKetoconazole can increase mefloquine levels by affecting CYP3A4 metabolism. medscape.com Itraconazole is a potent CYP3A4 inhibitor. nih.gov Grapefruit juice contains CYP3A4 inhibitors. nih.govthegoodscentscompany.com
CYP3A4 InducersRifampicin, Carbamazepine, Phenytoin, PhenobarbitalDecreased mefloquine levelsReduced plasma levels of co-administered drugs. nih.govCarboxymefloquine, a mefloquine metabolite, induces drug-metabolizing enzymes via PXR activation. nih.gov This may reduce plasma levels of co-administered drugs. nih.gov

Anticonvulsants

Concomitant administration of mefloquine and anticonvulsants may potentially reduce seizure control. aapharma.ca This could occur by mefloquine lowering the plasma levels of the anticonvulsants. aapharma.ca In patients taking anti-seizure medication concurrently with mefloquine, monitoring of blood levels of the anti-seizure medication and dosage adjustment may be necessary. aapharma.ca

Interactive Table: Mefloquine Interactions with Anticonvulsants

Interacting AnticonvulsantPotential Effect on AnticonvulsantResearch Finding Highlights
Carbamazepine, Phenytoin, Valproic Acid, PhenobarbitalReduced seizure controlMefloquine may lower plasma levels of anticonvulsants, potentially reducing seizure control. aapharma.ca

Drugs Affecting Cardiac Conduction

Concomitant administration of mefloquine with other drugs known to alter cardiac conduction may contribute to a prolongation of the QTc interval. These include anti-arrhythmic agents, beta-adrenergic blocking agents, calcium channel blockers, antihistamines or H1-blocking agents, tricyclic antidepressants, and phenothiazines. hres.canih.govcbg-meb.nlboehringer-ingelheim.com While transitory and clinically silent ECG alterations, such as sinus bradycardia, sinus arrhythmia, first-degree AV block, prolongation of the QTc interval, and abnormal T waves, have been reported with mefloquine use, clinically significant QTc prolongation has not been consistently found with mefloquine alone. boehringer-ingelheim.comdrugs.com

However, there is evidence suggesting that the use of halofantrine during or within 15 weeks after the last dose of mefloquine can cause a significant lengthening of the QTc interval, potentially leading to fatal outcomes. hres.canih.govcbg-meb.nlboehringer-ingelheim.comaapharma.ca Similarly, due to increased plasma concentrations and elimination half-life of mefloquine following co-administration with ketoconazole, the risk of QTc prolongation may be expected if ketoconazole is taken during or within 15 weeks after the last dose of mefloquine. nih.govaapharma.ca Concomitant use of mefloquine and other related antimalarial compounds like quinine and quinidine may also produce electrocardiographic abnormalities. hres.canih.govboehringer-ingelheim.comaapharma.ca

Research indicates that mefloquine inhibits cardiac inward rectifier K+ channels, suggesting a potential interference in PIP2-channel interaction. nih.gov Animal studies involving parenteral mefloquine have shown that it possesses 20% of the anti-fibrillatory action of quinidine and produces 50% of the increase in the PR interval reported with quinine. boehringer-ingelheim.comdrugs.com

P-glycoprotein Substrates and Modifiers

In vitro studies have demonstrated that mefloquine is both a substrate and an inhibitor of P-glycoprotein (P-gp), also known as MDR1. hres.cadrugs.comnih.govmedscape.comnih.govsemanticscholar.org This suggests that drug-drug interactions could occur with medications that are substrates for or are known to modify the expression of this transporter. hres.cadrugs.comnih.gov The clinical relevance of these interactions is not fully established. hres.cadrugs.comnih.gov

Studies using Caco-2 cell monolayers, a model for potential drug absorption issues and P-gp mediated transport, showed that mefloquine has a permeability of around 10 x 10−6 cm/sec. nih.govsemanticscholar.org Mefloquine has been shown to inhibit P-gp, affecting the transport of substrates like Rhodamine 123 in in vitro models. nih.govsemanticscholar.org For instance, mefloquine at 100 μM reduced the basolateral to apical transport of Rhodamine 123, effectively halving the efflux ratio. nih.govsemanticscholar.org

While some studies suggest mefloquine has P-gp substrate activity at nanomolar concentrations in vitro, the clinical significance for gastrointestinal absorption is considered unlikely, though it might be relevant at the blood-brain barrier. nih.govcurtin.edu.au In Caco-2 cells, the bidirectional transport of mefloquine showed an efflux ratio close to unity, and incubation with a known P-gp inhibitor, PSC 833, resulted in minimal change to mefloquine's apparent permeability, suggesting that at the tested concentrations, mefloquine's bidirectional transport is primarily defined by its inherent physicochemical properties rather than efflux transport. nih.gov

However, coadministration of the P-gp and BCRP inhibitor elacridar (B1662867) with racemic mefloquine in mice increased mefloquine AUC values in the brain, with a more pronounced effect on the (+) enantiomer. nih.gov This indicates that mefloquine could be a substrate of P-gp, BCRP, or both. nih.gov Mefloquine has also been shown to inhibit P-gp in various drug-resistant cell lines, with the (+) enantiomer demonstrating more potent inhibition than its antipode in some in vitro models. nih.gov

An upregulation of P-gp has been observed when artemisone (B1665779) and dihydroartemisinin (B1670584) were co-incubated with mefloquine and amodiaquine. nih.govsemanticscholar.orgcurtin.edu.au Atorvastatin, an inhibitor of phosphoglycoprotein (P-gp) in cancer cells, demonstrated synergistic effects in combination with mefloquine against P. falciparum strains in vitro. oup.com

Data Table: In vitro Permeability of Antimalarial Drugs in Caco-2 Cells nih.govsemanticscholar.org

CompoundApparent Permeability (x 10−6 cm/sec)
Artemisone~50
Amodiaquine~20
Mefloquine~10
Artesunate~10
Methylene Blue2-6 (directional dependent)

Neurotoxicity and Psychiatric Effects Research

Mechanisms Underlying Mefloquine-Induced Neurotoxicity

Experimental studies have explored various mechanisms contributing to mefloquine's neurotoxic effects. These include alterations in neurotransmitters, disruption of calcium homeostasis, neuroinflammation, generation of oxidative stress, alteration of voltage-dependent channels, and effects on gap junction intercellular communications. tandfonline.comtandfonline.comnih.gov

Alteration in Neurotransmitters

Alterations in neurotransmitter release have been hypothesized to play a role in the deleterious effects of mefloquine. nih.gov Some studies suggest that mefloquine may impact neurotransmitters through weak or moderate inhibition of acetylcholinesterase (AChE). mdpi.com This inhibition might also enhance the release of gamma-aminobutyric acid (GABA), potentially mediated in part by extracellular Ca2+ levels. mdpi.com Mefloquine has also been shown to cause GABAergic interneuron dysfunction. researchgate.net Additionally, racemic mefloquine has been identified as an antagonist of human adenosine (B11128) A2A and A1 receptors, with nanomolar binding affinities. guidetoimmunopharmacology.orgguidetopharmacology.org The (11R,2'S) isomer of mefloquine has been found to be a more potent A2A binder. guidetoimmunopharmacology.org It has been suggested that this off-target activity at human adenosine receptors may contribute to the associated adverse neuropsychiatric side effects. guidetoimmunopharmacology.org

Disruption of Calcium Homeostasis

Research indicates that mefloquine disrupts calcium homeostasis in neurons. tandfonline.comtandfonline.comnih.govacs.org This disruption involves the depletion of endoplasmic reticulum (ER) calcium stores, followed by an influx of external calcium across the plasma membrane. acs.orgnih.govasm.orgnih.gov Studies comparing mefloquine's effects to those of ionomycin (B1663694), a known inducer of capacitative calcium entry (CCE), have shown qualitatively similar disruptions of calcium homeostasis in both neurons and macrophages. acs.orgnih.govasm.orgnih.gov The influx of external calcium induced by mefloquine was blocked by inhibitors of CCE in a dose-related fashion. acs.orgnih.govasm.org While mefloquine was found to upregulate the IP3 pathway, this appears to be secondary to CCE. acs.orgnih.govasm.orgnih.gov These findings suggest that mefloquine disrupts calcium homeostasis in a manner similar to ionomycin and does not appear to activate glutamate (B1630785) receptors. acs.orgnih.govasm.orgnih.gov

Data from studies investigating the effect of mefloquine and ionomycin on calcium homeostasis in neurons and macrophages demonstrate dose-dependent disruption. researchgate.netasm.org

Neuroinflammation

Neuroinflammation is another proposed mechanism underlying mefloquine-induced neurotoxicity. tandfonline.comtandfonline.comnih.gov Recent research suggests that mefloquine can target and inhibit the NLRP3 inflammasome. embopress.orgembopress.org By screening FDA-approved drug libraries, mefloquine was identified as a potent and selective NLRP3 inhibitor. embopress.orgembopress.org Mechanistically, mefloquine directly binds to the NACHT and LRR domains of NLRP3, which impairs inflammasome assembly and activation. embopress.orgembopress.org Studies in mice models of LPS-induced systemic inflammation and Parkinson's disease-like neural damage have shown that mefloquine treatment attenuates symptoms by suppressing NLRP3-dependent inflammation and neural injury. embopress.orgembopress.org This suggests that mefloquine's inhibition of NLRP3 may represent a potential therapeutic avenue for NLRP3-driven diseases. embopress.orgembopress.org

Generation of Oxidative Stress Response in Neurons

Mefloquine has been shown to trigger oxidative damage and subsequent neurodegeneration in neurons. nih.govresearchgate.net This involves the generation of oxidative stress response in neurons, including effects on glutathione (B108866) levels and an increase in F2-isoprostanes. tandfonline.comtandfonline.comnih.govresearchgate.netresearchgate.net Studies in primary rat cortical neurons have demonstrated a concentration-dependent induction of oxidative stress by mefloquine. nih.govresearchgate.net This oxidative stress may be associated with synaptodendritic degeneration. researchgate.net Mitochondrial oxidative stress caused by mefloquine is linked to the formation of reactive oxygen species (ROS). researchgate.net There is evidence suggesting a relationship between the disruption of calcium homeostasis, ER stress response, and the oxidative stress response in mefloquine-induced neurodegeneration. researchgate.net

Studies have quantified oxidative stress markers in primary rat cortical neurons treated with mefloquine. researchgate.netresearchgate.net

Mefloquine Concentration (µM)Glutathione (GSH) LevelsF2-Isoprostanes (F2-isoPs) Levels
0HighLow
1DecreasedIncreased
5Decreased (more)Increased (more)
10Decreased (most)Increased (most)

Alteration of Voltage-Dependent Channels

Alteration of voltage-dependent channels is another mechanism implicated in mefloquine neurotoxicity. tandfonline.comtandfonline.comnih.gov Mefloquine has been shown to inhibit voltage-dependent Nav1.4 channels. nih.gov Research using two-electrode voltage clamp recordings and computational approaches indicates that mefloquine inhibits Nav1.4 currents and affects channel inactivation. nih.gov The drug appears to overlap the local anesthetic binding site within a hydrophobic cavity between domains DIII and DIV of the channel. nih.gov The presence of the β1 subunit can reduce mefloquine potency on these channels. nih.gov

Gap Junction Intercellular Communications

Mefloquine can block gap junction intercellular communication in the brain. nih.govjaapl.orgnih.govingentaconnect.com Gap junction channels, formed by connexin proteins, facilitate direct electrical and metabolic communication between neighboring cells. nih.govnih.gov They are involved in synchronizing neuronal activity, particularly in inhibitory interneurons found in the limbic system. jaapl.org Mefloquine has been demonstrated to inhibit the electrical coupling of neurons, which can affect limbic inhibition and mesolimbic dopaminergic tone. jaapl.org Studies have shown that mefloquine blocks certain types of gap junction channels, including those containing Cx36 and Cx50, which are enriched in neuronal cells. nih.govnih.gov This blockade of gap junctions may contribute to the neuropsychiatric symptoms associated with mefloquine use. researchgate.netfrontiersin.org

Neurological and Psychiatric Manifestations and Risk Factors

Mefloquine has been linked to a variety of neurological and psychiatric manifestations. Neurological symptoms reported include dizziness or vertigo, tinnitus, hearing loss, loss of balance, neuropathies (including paresthesia, tremor, and ataxia), and convulsions or seizures. nih.govnih.govresearchgate.netajtmh.org Psychiatric effects encompass a broad spectrum of symptoms such as abnormal dreams/nightmares, insomnia, anxiety, depression, restlessness, confusion, mood swings, panic attacks, paranoia, hallucinations, aggression, psychotic reactions (including delusional disorder), depersonalization, mania, and in rare cases, suicidal ideation and suicide. nih.govnih.govresearchgate.netajtmh.orgwww.gov.ukgpnotebook.comcbg-meb.nl Some of these adverse reactions, including dizziness, vertigo, loss of balance, depression, anxiety, paranoia, and hallucinations, have been reported to persist for months or even years after discontinuing the drug. nih.govresearchgate.netwww.gov.ukcbg-meb.nlhsa.gov.sg

Psychiatric symptoms like acute anxiety, depression, restlessness, or confusion are considered potentially prodromal to more serious psychiatric or neurological events, and current guidelines recommend discontinuing the drug if these occur. www.gov.ukcbg-meb.nl

Several factors have been identified as potential risk factors for developing neuropsychiatric adverse effects with mefloquine. These include a history of psychiatric disturbances such as depression, anxiety disorders, psychosis, schizophrenia, or other major psychiatric disorders. nih.govwww.gov.ukcbg-meb.nl Individuals with a history of convulsions are also at increased risk. nih.govgpnotebook.com Studies have also suggested that females and individuals with a low body mass index (BMI) may be at greater risk for adverse psychiatric symptoms. researchgate.netnih.govreliasmedia.com Age younger than 34 years has also been associated with increased tension and fatigue in some studies. reliasmedia.com Pre-existing neuropsychiatric illnesses like posttraumatic stress disorder (PTSD) and traumatic brain injury (TBI), prevalent in military populations, may be confounded or aggravated by mefloquine use. nih.govjournalofpsychiatryreform.comaph.gov.au

Research findings highlight the variability in the incidence and severity of these effects. While some studies indicate neuropsychiatric adverse events in a significant proportion of users, particularly at treatment doses, others suggest that serious events may be rare, although concerns about their frequency and severity have been ongoing since the drug's introduction. nih.govajtmh.orgnih.gov

Pharmacogenomic Aspects of Neurotoxicity

Pharmacogenomic research aims to identify genetic factors that may influence an individual's susceptibility to mefloquine-induced neurotoxicity. While the exact mechanisms underlying mefloquine's neurological and psychiatric complications are not fully understood, several hypotheses involve genetic factors influencing drug metabolism, transport, and interaction with neuronal targets. tandfonline.comtandfonline.com

One area of investigation has focused on polymorphisms in the MDR1 gene (also known as ABCB1), which encodes P-glycoprotein, an efflux transporter found at the blood-brain barrier. Reduced activity of P-glycoprotein due to certain MDR1 polymorphisms could potentially lead to increased accumulation of mefloquine in the central nervous system, thereby increasing the risk of neurotoxicity. Some findings suggest that MDR1 gene polymorphisms are associated with neuropsychiatric adverse effects of mefloquine. researchgate.netreliasmedia.comaph.gov.au

Ongoing research, including studies establishing drug safety registries, aims to investigate multiple potential pharmacogenomic risk factors for mefloquine neurotoxicity. dtic.mildtic.mil The goal is to identify genetic markers that could predict an individual's risk of developing adverse effects and potentially differentiate mefloquine toxicity from other conditions with similar symptoms, such as PTSD. dtic.mil

Mechanisms of possible neurotoxicity being explored in research include mefloquine's interaction with neuroreceptors and cholinesterases, inhibition of sarcoendoplasmic reticulum ATPase (SERCA), interference with cellular calcium homeostasis, accumulation in the CNS, and reductions in CNS efflux in individuals with certain MDR1 polymorphisms. researchgate.netreliasmedia.com More recent research also points to the involvement of oxidative damage and the activation of non-receptor tyrosine kinase 2 (Pyk2) in mefloquine-induced neuronal injury. nih.govtandfonline.com Understanding these complex interactions at a genetic and molecular level is crucial for better predicting and potentially mitigating the risk of mefloquine neurotoxicity.

Pharmacogenomics and Personalized Medicine

Genetic Variants Influencing Mefloquine Disposition and Response

Genetic polymorphisms in genes encoding drug-metabolizing enzymes and transporters can significantly influence the pharmacokinetics and pharmacodynamics of drugs, including antimalarials like mefloquine. nih.govresearchgate.netscienceopen.com

Cytochrome P450 (CYP) enzymes are major contributors to drug metabolism. peerj.com CYP3A4 and CYP3A5 are particularly important, collectively metabolizing a substantial percentage of clinical drugs. peerj.com Mefloquine is primarily metabolized by CYP3A4. nih.gov While CYP3A5 shares high amino acid homology with CYP3A4, its expression in the liver is generally lower. peerj.com Genetic polymorphisms within the CYP3A4 and CYP3A5 genes can lead to variations in enzyme activity, potentially affecting mefloquine clearance and plasma concentrations. peerj.com For instance, the CYP3A53 variant is common and can significantly impact the metabolism of certain drugs in individuals who express the CYP3A5 enzyme. peerj.comnih.gov Some studies suggest that CYP3A53 plays a role in the metabolism of mefloquine. nih.gov However, a systematic review reported a lack of significant influence of CYP3A41B and CYP3A53 single nucleotide polymorphisms (SNPs) on the pharmacokinetic profiles of certain antimalarial drugs, including mefloquine, in some populations. nih.gov Further research is needed to fully elucidate the impact of specific CYP3A4 and CYP3A5 variants on mefloquine disposition and clinical response.

The ABCB1 gene (also known as MDR1) encodes P-glycoprotein (P-gp), an efflux transporter that plays a significant role in the absorption and elimination of various xenobiotics, including some antimalarial drugs. nih.govgenecards.org Genetic polymorphisms in ABCB1 have been linked to interindividual variability in the pharmacokinetic and pharmacodynamic profiles of several drugs that are substrates of P-gp. nih.gov Mefloquine is a substrate of MDR1/P-gp. asm.org

Several SNPs in the ABCB1 gene are common, including c.1236C>T (rs1128503), c.2677G>T (rs2032582), and c.3435C>T (rs1045642). nih.gov Studies have investigated the association between these ABCB1 polymorphisms and mefloquine treatment outcomes. For example, the ABCB1 c.1236TT genotype has been associated with a higher chance of successful mefloquine treatment compared to other genotypes (CC and CT). researchgate.net Some data also support a role for ABCB1 variants in the penetration of mefloquine into the central nervous system. researchgate.net The ABCB1 c.3435T allele has also been implicated in the treatment outcomes of other antimalarials like artemether (B1667619) and lumefantrine. researchgate.net However, the frequency of this allele varies across different populations. researchgate.net

CYP3A4 and CYP3A5 Variants

Implications for Tailored Mefloquine Prescribing

Understanding the influence of genetic variants on mefloquine disposition and response has potential implications for tailoring prescribing practices. Pharmacogenomic-guided prescribing aims to improve the precision of treatment by using an individual's genetic information to inform drug and dose selection. bps.ac.ukpharmaceutical-journal.com While point-of-care genetic testing for variants relevant to antimalarial drugs is not yet widely implemented, particularly in resource-limited settings, pharmacogenomics could potentially inform drug formulary decisions on a regional or national level. nih.gov Identifying individuals who may be at higher risk of altered mefloquine metabolism or transport based on their genotype could potentially lead to more personalized treatment strategies, although further research and clinical guidelines are needed to support widespread implementation. worldhealthexpo.comresearchgate.net

Research Methodologies in Mefloquine Pharmacogenomics

Research in mefloquine pharmacogenomics employs various methodologies to investigate the relationship between genetic variations and drug response. These include observational studies, such as case-control studies, to identify associations between specific genetic variants and mefloquine outcomes. dtic.mil Genotyping of relevant genes, such as CYP3A4, CYP3A5, and ABCB1, is a key component of these studies. dtic.mil In vitro studies using human hepatocytes or cell lines can also be used to investigate the impact of genetic variants on enzyme activity and transporter function. nih.gov Population pharmacokinetic and pharmacodynamic modeling can help to understand how genetic variations influence drug concentration-time profiles and their relationship to clinical effects. asm.org Systematic reviews and meta-analyses synthesize findings from multiple studies to provide a broader perspective on the role of pharmacogenomics in antimalarial drug response. researchgate.netnih.govresearchgate.net Advances in genetic research, including the identification of SNPs, are facilitating the understanding of how variations in drug-metabolizing enzymes alter the disposition of antimalarial drugs. researchgate.net

Repurposing and Novel Applications of Mefloquine

Mefloquine in COVID-19 Treatment Research

The global health crisis caused by SARS-CoV-2 spurred extensive research into repurposing existing drugs for COVID-19 treatment. Mefloquine was among the compounds investigated due to its known antiviral properties and other pharmacological characteristics.

In Vitro and Computational Studies

In vitro studies have suggested that mefloquine possesses antiviral activity against SARS-CoV-2. Research using cell-based assays, such as those involving Vero E6 cells, indicated that mefloquine could inhibit SARS-CoV-2 replication. frontiersin.org Some studies proposed a prophylactic role for mefloquine based on these in vitro findings. frontiersin.org

Computational studies have also explored mefloquine's potential interactions with SARS-CoV-2 viral proteins. One computational study investigating the binding affinity of various antimalarial medications identified mefloquine among the top drugs in terms of affinity towards viral proteins. dovepress.com Specifically, mefloquine was found to be a potential inhibitor of the SARS-CoV-2 papain-like protease (PLpro), a crucial enzyme in the viral life cycle. frontiersin.org Molecular docking and dynamics simulations have suggested that mefloquine can bind to PLpro through multiple interactions. frontiersin.org

Mefloquine in Cancer Research

Mefloquine's potential as an anti-cancer agent has been investigated, with research exploring its effects on various cancer cell types and its potential in combination therapies.

Anti-Cancer Effects against Lung Carcinoma Cells

Studies have indicated that mefloquine can exert anti-cancer effects against lung cancer cells. Research has shown that mefloquine can selectively inhibit the proliferation of lung cancer cells in a dose- and time-dependent manner. nih.gov It has also been observed to inhibit the colony formation ability of lung cancer cells and induce G0/G1 phase arrest. nih.gov

One study explored the repurposing of mefloquine using a garlic oil nanoemulsion, which demonstrated better anti-cancer effects against A549 lung carcinoma cells compared to a tamoxifen-loaded nanoemulsion. researchgate.net The mefloquine-loaded nanoemulsion significantly reduced cell viability and promoted apoptosis in A549 cells in cytotoxic experiments. researchgate.net

Mefloquine's anti-tumor effects are suggested to involve diverse molecular mechanisms. dovepress.com In lung cancer cells, mefloquine has been shown to induce ferroptosis. nih.govnih.gov This induction of ferroptosis is mediated, in part, by the upregulation of LPCAT3, a key gene involved in lipid peroxidation, through the activation of IFN-γ-induced STAT1-IRF1 signaling. nih.gov

Mefloquine in Progressive Multifocal Leukoencephalopathy (PML) Research

Progressive Multifocal Leukoencephalopathy (PML) is a serious brain infection caused by the John Cunningham virus (JCV). While immune reconstitution is the primary approach to managing PML, there is a need for antiviral treatments, especially when immune reconstitution is delayed or not possible. springermedizin.deencephalitisjournal.org

Based on in vitro studies demonstrating its efficacy against JCV, mefloquine has been evaluated for the treatment of PML. springermedizin.deencephalitisjournal.orgencephalitisjournal.org In vitro models using JCV infection of human astrocytes showed that mefloquine could inhibit JCV infection and replication at concentrations achievable in the brain. springermedizin.deencephalitisjournal.org This activity included the inhibition of JCV strains typically causing PML. springermedizin.de

However, clinical studies investigating mefloquine for PML have yielded mixed results. An open-label, randomized, parallel-group study evaluated mefloquine in patients with PML. springermedizin.de The study was terminated prematurely because preplanned interim analyses suggested it was unlikely to demonstrate a significant difference between the mefloquine group and the standard of care group. springermedizin.de There was no significant difference observed between the groups in cerebrospinal fluid (CSF) JCV DNA loads or clinical/MRI findings. springermedizin.de

Inhibition of JCV Infection and Replication

Research has explored mefloquine's activity against the John Cunningham virus (JCV), the causative agent of progressive multifocal leukoencephalopathy (PML). In vitro studies using an infection model of human astrocytes demonstrated that mefloquine could inhibit JCV infection and replication at concentrations typically achieved in the brains of patients treated for malaria. nih.govnih.govspringermedizin.de This inhibitory activity was observed against different JCV isolates, including those commonly associated with PML, and across various cell types such as transformed human glial cells, primary human fetal glial cells, and primary human astrocytes. nih.gov

Further in vitro experiments indicated that mefloquine inhibits JCV by acting at a step subsequent to viral entry into the cell. nih.govwmjonline.org This suggests that mefloquine could potentially inhibit viral replication in cells already infected with JCV, which is a crucial consideration given that many glial cells are already infected by the time PML is diagnosed. nih.gov

Clinical Trial Outcomes in PML

Based on promising in vitro findings, a clinical trial was conducted to evaluate the effect of mefloquine in patients with PML. nih.govspringermedizin.denih.gov This was an open-label, randomized, parallel-group study comparing standard of care (SOC) with SOC plus mefloquine. nih.govspringermedizin.denih.gov The primary endpoint of the study was the change in JCV DNA load in the cerebrospinal fluid (CSF) from baseline to weeks 4 and 8. nih.govspringermedizin.denih.gov

The majority of the patients enrolled in this trial were HIV positive. nih.govnih.gov Preplanned interim data analyses suggested that the study was unlikely to demonstrate a significant difference between the treatment groups, leading to its premature termination. nih.govnih.gov Ultimately, the study found no significant difference in CSF JCV DNA loads or in clinical and MRI findings between the group receiving SOC and the group receiving SOC plus mefloquine. nih.govspringermedizin.denih.gov While the study did not find evidence of in vivo antiviral activity against JCV based on CSF viral load, a decrease in CSF JCV DNA load from baseline to week 4 was associated with a better clinical outcome at 16 weeks, as measured by Karnofsky scores. nih.govspringermedizin.denih.gov This study concluded that mefloquine did not show evidence of anti-JCV activity in vivo. nih.govnih.gov

Despite the outcome of this clinical trial, some case reports have described favorable outcomes in PML patients treated with mefloquine, sometimes in combination with other therapies or even without additional immune reconstitution therapy. wmjonline.orgencephalitisjournal.orgjst.go.jp However, large prospective studies have not shown that mefloquine improves outcomes in PML. wmjonline.org

Mefloquine as an Antibiotic Adjuvant

Mefloquine has emerged as a potential antibiotic adjuvant, capable of enhancing the effectiveness of conventional antibiotics, particularly against resistant bacterial strains. mdpi.comnih.govfrontiersin.orgnih.gov Studies indicate that mefloquine exhibits synergistic bacteriostatic effects when combined with various antibiotics, including colistin (B93849), β-lactams, antituberculosis drugs, quinolones, and linezolid. nih.govnih.gov

Potential mechanisms underlying mefloquine's synergistic effects as an antibiotic adjuvant include the inhibition of antibiotic efflux pumps, disruption of bacterial cell membrane integrity, and disturbance of biofilm formation. nih.govnih.gov Research involving Staphylococcus aureus (S. aureus) has shown that mefloquine, while having limited antibiotic activity on its own, can alter membrane fluidity. mdpi.comnih.govfrontiersin.orgnih.govasm.org This alteration can potentiate the activity of β-lactam antibiotics, such as oxacillin (B1211168), against both methicillin-susceptible S. aureus (MSSA) and methicillin-resistant S. aureus (MRSA). mdpi.comnih.govfrontiersin.orgnih.govasm.org

One study found that adding mefloquine at a subinhibitory concentration (1/4 MIC) reduced the minimum inhibitory concentration (MIC) values of oxacillin for both MSSA and MRSA strains by 4-fold. nih.govfrontiersin.org This suggests that mefloquine, when used as an adjuvant, could be paired with oxacillin to treat S. aureus infections, including those caused by resistant strains. mdpi.com

Further studies are needed to fully elucidate the mechanisms of action and address challenges associated with the clinical application of mefloquine as an antibiotic adjuvant. nih.govnih.gov

Data Tables

Based on the search results, a data point regarding the reduction in oxacillin MIC when combined with mefloquine can be presented in a table.

CombinationMefloquine ConcentrationOxacillin MIC Reduction (Fold)Bacterial StrainSource
Oxacillin + Mefloquine1/4 MIC (Mefloquine)4MSSA nih.govfrontiersin.org
Oxacillin + Mefloquine1/4 MIC (Mefloquine)4MRSA nih.govfrontiersin.org

Note: MIC refers to Minimum Inhibitory Concentration.

Advanced Research Methodologies and Techniques

Cryo-Electron Microscopy in Elucidating Mefloquine Binding

Cryo-electron microscopy (cryo-EM) has been instrumental in providing detailed insights into how mefloquine interacts with its biological targets at the molecular level. This technique allows for the visualization of biological molecules in their near-native state, offering unprecedented detail. Researchers have utilized cryo-EM to map the binding of mefloquine to the Plasmodium falciparum 80S ribosome, a critical molecular machine responsible for protein synthesis in the malaria parasite. pharmaceutical-journal.comimperial.ac.ukwehi.edu.aunih.gov

Studies employing cryo-EM have demonstrated that mefloquine acts as a protein synthesis inhibitor by targeting the P. falciparum 80S ribosome. pharmaceutical-journal.comnih.gov Specifically, cryo-EM structures have revealed that mefloquine binds to the ribosome's GTPase-associated center. nih.gov This detailed mapping of the binding site has not only elucidated a key mechanism of mefloquine's antimalarial action but has also opened avenues for structure-guided drug design to potentially enhance its parasiticidal effect. nih.gov For instance, modifying the drug's piperidine (B6355638) group, based on structural information, was predicted to improve binding and showed enhanced parasiticidal effects in experiments. nih.gov

Furthermore, cryo-EM has been used to understand how mefloquine modulates ribosomal dynamics, promoting the read-through of premature stop codons. bioengineer.org This mechanism, elucidated through detailed structural maps showing electron microscope density correlated with mefloquine binding, highlights the drug's role in stabilizing ribosomal conformations conducive to read-through. bioengineer.org This understanding is particularly relevant in the context of using mefloquine in combination therapies to enhance the efficacy of other drugs, such as aminoglycosides, by allowing for lower, less toxic doses of the partner drug. bioengineer.org

Molecular Dynamics Simulations in Protein-Ligand Interactions

Molecular dynamics (MD) simulations are computational techniques used to simulate the physical movements of atoms and molecules over time. These simulations are valuable for studying the dynamic behavior of protein-ligand complexes and understanding the stability and interactions that govern their binding. In the context of mefloquine research, MD simulations have been applied to investigate its interactions with various proteins, providing insights into binding dynamics and stability.

MD simulations have been used to assess the stability and fluctuations of mefloquine complexes with enzymes like acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE). mdpi.com Analysis of MD trajectories, including measures like Root Mean Square Deviation (RMSD), has indicated stable ligand-protein complexes throughout simulation periods. mdpi.com These simulations have identified specific residues involved in mefloquine binding, such as hydrogen bonds with Tyr-337 and Gly-120 in AChE, and interactions with Tyr-128 and Glu-197 in BuChE. mdpi.com

MD simulations have also been employed to investigate the differential stabilities of mefloquine-bound P. falciparum and human acyl-CoA-binding proteins (ACBPs). acs.orgnih.gov These studies revealed that mefloquine's stability in the binding cavity of PfACBP749 is less than in human hACBP. acs.orgnih.gov While initial binding involves π-stacking interactions with conserved tyrosine residues, longer-lasting interactions with residues like aspartate-22 and methionine-25 in hACBP contribute to stronger binding in the human protein. acs.orgnih.gov MD simulations can show time-dependent repositioning of mefloquine within a binding cavity, illustrating the dynamic nature of these interactions. acs.orgnih.gov

MD simulations, often coupled with docking studies, are also used in the discovery and understanding of antimalarial drugs by studying protein-ligand interactions and predicting binding affinities. mdpi.comnih.gov

Mathematical Modeling for Drug Efficacy and Resistance

Mathematical modeling plays a crucial role in understanding the complex dynamics of drug efficacy and the emergence and spread of resistance, particularly in infectious diseases like malaria. These models can integrate pharmacokinetic and pharmacodynamic data to simulate the impact of drug use on parasite populations.

Mathematical modeling has been used to compare the development of resistance with different dosing regimens of mefloquine. nih.gov Models based on in vivo and in vitro data have suggested that the initial deployment of lower doses of mefloquine may provide a greater opportunity for the selection of resistant mutants compared to higher doses. nih.govmdpi.com This highlights how modeling can inform optimal drug deployment strategies to delay the emergence of resistance.

Models can also simulate parasite load over time following treatment, taking into account factors like drug concentration, parasite killing rates, and initial parasite load. researchgate.net For example, mathematical modeling of artesunate-mefloquine combination therapy has shown that while monotherapy with either drug might fail at moderate parasitaemia, the combination can be effective, with the required duration of treatment depending on the initial parasite load. researchgate.net

Furthermore, mathematical models explore the dynamics of antimalarial resistance transmission within human populations, considering factors such as treatment coverage, drug half-lives, residual drug concentrations, and parasite mutation rates. mdpi.comunirioja.es These models can predict how different interventions and factors influence the increase in resistant infections. mdpi.com

In Vitro and In Vivo Study Designs

In vitro and in vivo studies are fundamental to evaluating the efficacy of mefloquine and understanding its biological effects. In vitro studies involve experiments conducted in a controlled laboratory environment, often using cultured cells or parasites, while in vivo studies are carried out in living organisms, typically animal models.

In vitro studies have been used to assess the direct effects of mefloquine on various pathogens, including Plasmodium species and other parasites like Echinococcus multilocularis and Schistosoma species. nih.govresearchgate.netplos.org For example, in vitro cultures of E. multilocularis metacestodes treated with mefloquine showed rapid detachment of the germinal layer, and the activity was dependent on the dosage. nih.govresearchgate.net In vitro bacterial inhibition assays have also been used to determine the minimum inhibitory concentration (MIC) of mefloquine against multidrug-resistant bacteria and assess synergistic effects with other antibiotics. frontiersin.orgdovepress.com

In vivo studies, often using mouse models, are crucial for evaluating the efficacy of mefloquine in a complex biological system. nih.govresearchgate.netplos.orgfrontiersin.orgdovepress.comfrontiersin.org Studies in mice infected with E. multilocularis have compared the efficacy of oral versus intraperitoneal administration of mefloquine, sometimes in combination with other drugs. nih.govresearchgate.net In vivo infection models have also been used to assess the ability of mefloquine, alone or in combination with other agents, to reduce bacterial load in organs. frontiersin.orgdovepress.com Studies in Plasmodium berghei-infected mice are used to evaluate the efficacy of mefloquine-based treatments on survival time. frontiersin.orgresearchgate.net

Combining in vitro and in vivo approaches provides a comprehensive understanding of mefloquine's effects, from its direct action on pathogens in a controlled setting to its efficacy and interactions within a living organism. nih.govdovepress.com

Clinical Trial Methodologies in Mefloquine Research

Clinical trials are essential for evaluating the efficacy and safety of mefloquine in humans. Various methodologies are employed to ensure the rigor and reliability of these studies.

Randomized Controlled Trials

Randomized controlled trials (RCTs) are considered the gold standard in clinical research for establishing a causal relationship between an intervention and an outcome. seq.es In mefloquine research, RCTs have been conducted to compare mefloquine with placebo or other antimalarial regimens for both treatment and prophylaxis of malaria. edctp.orgresearchgate.netoup.comasm.orgnih.govnih.gov

RCTs have evaluated the efficacy of different mefloquine dosages and regimens in treating uncomplicated falciparum malaria, comparing cure rates over observation periods. nih.gov They have also been used to compare mefloquine prophylaxis with other drugs in non-immune travelers and military personnel, assessing malaria incidence. researchgate.netoup.comasm.org While some RCTs have focused on efficacy, others have also assessed tolerability and the incidence of adverse events, although the focus here is on efficacy and methodology. oup.comasm.orgnih.govnih.gov

Large RCTs have investigated mefloquine for malaria prevention in specific populations like pregnant women, comparing its effectiveness against standard regimens in preventing outcomes such as malaria infection and low birth weight. edctp.org

Time-to-Event Analysis

Time-to-event analysis, also known as survival analysis, is a statistical method used to analyze data where the outcome is the time until the occurrence of an event. This is particularly relevant in clinical trials evaluating the duration of protection from malaria or the time to parasite clearance after treatment.

Time-to-event analysis is used to describe the occurrence and timing of events, such as death or parasite recrudescence, and to estimate the probability of survival or remaining parasite-free over time. frontiersin.orgresearchgate.net In the context of mefloquine, time-to-event analysis has been applied in preclinical studies using animal models to evaluate the efficacy of mefloquine-based combination therapies on survival time in infected mice. frontiersin.orgresearchgate.net This type of analysis can provide information about the risk of an event occurring during a specific period and compare the effectiveness of different treatment regimens in terms of prolonging survival or preventing treatment failure. frontiersin.orgresearchgate.net

While more commonly reported for clinical data in areas like estimating disease prevalence or delayed onset of malaria, time-to-event analysis is also a valuable tool in preclinical mefloquine research to assess the duration of treatment effect. frontiersin.org

Observational and Case-Control Studies

Observational and case-control studies have been employed to investigate various aspects of mefloquine use, particularly concerning its effectiveness and the occurrence of certain events in real-world settings. These study designs are valuable for examining associations between mefloquine exposure and outcomes in populations, although they can be subject to biases. canada.canih.gov

For instance, a nationwide case-control study in the Netherlands investigated the association between mefloquine use and the risk of psychiatric events during travel. The study included cases who contacted alarm centers due to psychiatric events and controls who contacted for non-psychiatric medical reasons. nih.gov The study found an increased risk of psychiatric events associated with mefloquine use. nih.gov Specifically, the risk was notably higher in females and in individuals with a history of psychiatric disorders. nih.gov

Another case-control study aimed to evaluate a possible association between serum levels of mefloquine and serious adverse effects. researchgate.net This study compared patients who presented with symptoms suggesting serious adverse effects of mefloquine to healthy controls who were still taking the drug. researchgate.net Interestingly, this study did not find a significant difference in blood mefloquine levels between the patient and control groups, suggesting that serum concentration alone might not directly correlate with the occurrence of severe adverse events. researchgate.net However, the study did observe that women tended to be more susceptible to these events despite having similar blood levels to men. researchgate.net

Observational studies have also contributed to understanding mefloquine's effectiveness in preventing malaria. A review of mefloquine for preventing malaria in nonimmune adult travelers included data from observational studies, categorizing adverse events by study type. aafp.orgnih.gov While randomized trials showed mefloquine prevented malaria episodes, evidence regarding potential harmful effects in tourists and business travelers primarily came from non-randomized studies and spontaneous reports. aafp.orgnih.gov

Data from a German population-based case-control study indicated that mefloquine was considered highly effective in preventing malaria among tourists visiting Kenya. oup.com

Omics Technologies in Pharmacogenomics Research

Genomics: Genomic studies in the context of mefloquine research have primarily focused on understanding the genetic basis of resistance in the malaria parasite, Plasmodium falciparum. Polymorphisms and copy number variations in genes like pfmdr1 (Plasmodium falciparum multidrug resistance 1) have been implicated in mefloquine resistance. nih.govoup.comnih.gov Studies have analyzed sequence polymorphism and expression levels of the pfmdr1 gene in mefloquine-sensitive and resistant strains of P. falciparum to elucidate resistance mechanisms. oup.comnih.gov Overexpression of pfmdr1 mRNA has been observed in mefloquine-resistant strains. oup.comnih.gov Functional screening of genomic libraries has also been used to identify mefloquine-resistance genes. researchgate.net

Host genetic factors influencing mefloquine metabolism have also been explored within pharmacogenomics. The enzyme CYP3A4 is suggested to be involved in mefloquine biotransformation. nih.gov While direct links between specific CYP3A4 genetic variations and mefloquine treatment failure have been difficult to assess in some studies due to low event rates, the importance of considering host characteristics in pharmacokinetic studies is recognized. scielo.org.co The ABCB1 gene variant (TT) has been associated with a higher chance of successful mefloquine treatment outcomes compared to other genotypes (CC). researchgate.netmdpi.com

Transcriptomics: Transcriptomic analysis, which involves studying the complete set of RNA transcripts, provides insights into gene expression changes in response to mefloquine. Studies have investigated global changes in gene expression induced in neurons exposed to mefloquine to understand potential mechanisms underlying neurological effects. nih.gov The mefloquine transcriptome in neurons was found to be enriched for regulatory sequences of the unfolded protein response, and the drug induced endoplasmic reticulum stress proteins. nih.gov Mefloquine also down-regulated genes related to G proteins and ion channels. nih.gov Transcriptomics has also been used to study drug synergy; for example, examining the transcriptomic response of cells to mefloquine alone and in combination with other drugs. elifesciences.org In Plasmodium falciparum, transcriptomic analysis has shown that mefloquine exposure can induce pfmdr1 expression, and parasites with multiple pfmdr1 copies exhibit higher transcript levels. nih.gov

Proteomics: Proteomic studies focus on the large-scale analysis of proteins. Mass spectrometry-based proteomics has been used to explore the protein profiles of mefloquine-sensitive and induced-resistant Plasmodium falciparum. nih.govnih.gov One study identified 69 proteins with at least a 2-fold difference in expression levels between sensitive and resistant lines, with 36 up-regulated and 33 down-regulated in the resistant line. nih.govnih.gov These findings included the up-regulation of the multidrug resistance protein Pgh1, consistent with increased pfmdr1 gene copy number. nih.govnih.gov Proteomic analysis has also been applied to study the response of P. falciparum trophozoites to mefloquine, revealing altered expression levels of proteins related to redox and energy metabolism, synthesis, and transport. scielo.org.co Another proteomic study investigating the effects of an isocryptolepine derivative compared its protein expression changes to those induced by mefloquine and chloroquine (B1663885). plos.org

Metabolomics: Metabolomics involves the study of the complete set of small-molecule metabolites within a biological sample. Metabolomic fingerprinting has been combined with susceptibility profiling to differentiate the modes of action of various antimalarial drugs, including mefloquine, in Plasmodium falciparum asexual blood stages. researchgate.netnih.gov While metabolomics can reveal changes caused by drug exposure and help elucidate mechanisms of action, some studies suggest that mefloquine's metabolic profile diverges from other antimalarials targeting hemoglobin digestion, potentially indicating a different primary mode of action not fully captured by this approach in certain contexts. researchgate.netnih.gov Non-targeted metabolomics analysis has also been used in studies exploring the anti-metastatic effects of mefloquine in the context of cancer research, revealing changes in tumor cell activity. nih.gov

Data Tables:

Study TypeFocusKey Finding ExamplesCitations
Case-Control StudyAssociation with psychiatric eventsIncreased risk of psychiatric events with mefloquine use, particularly in females and those with a history of psychiatric disorders. nih.gov
Case-Control StudyAssociation with serious adverse effects and blood levelsNo significant correlation between serum mefloquine levels and serious adverse events; women potentially more susceptible despite similar levels. researchgate.net
Observational StudyEffectiveness and adverse events in travelersMefloquine prevented malaria in trials; evidence of potential harmful effects in tourists from non-randomized studies and reports. aafp.orgnih.gov
Population-based Case-ControlEffectiveness in preventing malaria in touristsMefloquine considered highly effective in preventing malaria in tourists in Kenya. oup.com
Omics TechnologyApplication in Mefloquine ResearchKey Findings/InsightsCitations
GenomicsInvestigating Plasmodium falciparum resistance mechanisms (e.g., pfmdr1 gene). nih.govoup.comnih.gov Exploring host genetic factors influencing metabolism (e.g., CYP3A4, ABCB1). researchgate.netscielo.org.comdpi.comPolymorphisms and copy number variations in pfmdr1 associated with resistance; overexpression of pfmdr1 mRNA in resistant strains. oup.comnih.gov ABCB1 (TT) variant linked to higher treatment success. researchgate.netmdpi.com researchgate.netnih.govoup.comnih.govscielo.org.comdpi.com
TranscriptomicsStudying gene expression changes in neurons in response to mefloquine. nih.gov Examining drug synergy effects on gene expression. elifesciences.org Analyzing pfmdr1 expression in P. falciparum. nih.govMefloquine transcriptome in neurons enriched for unfolded protein response; down-regulation of genes related to G proteins and ion channels. nih.gov Mefloquine induces pfmdr1 expression in P. falciparum. nih.gov nih.govelifesciences.orgnih.gov
ProteomicsAnalyzing protein profiles in mefloquine-sensitive and resistant P. falciparum. nih.govnih.gov Studying protein expression changes in P. falciparum trophozoites. scielo.org.coIdentification of differentially expressed proteins in resistant P. falciparum, including up-regulation of Pgh1. nih.govnih.gov Altered expression of proteins related to metabolism and stress response in P. falciparum trophozoites. scielo.org.co nih.govnih.govscielo.org.coplos.org
MetabolomicsDifferentiating modes of action of antimalarials in P. falciparum. researchgate.netnih.gov Investigating effects on tumor cell activity in cancer research. nih.govMetabolic profile can differentiate antimalarial modes of action; mefloquine's profile may differ from those targeting hemoglobin digestion. researchgate.netnih.gov Revealed changes in tumor cell activity in cancer studies. nih.gov researchgate.netnih.govnih.gov

Detailed Research Findings:

A case-control study involving 111 cases with psychiatric events and 453 controls found the risk of psychiatric events during mefloquine use was 3.5 (95% CI = 1.4 to 8.7). nih.gov In females, the odds ratio was 47.1 (95% CI = 3.8 to 578.6). nih.gov For those without a history of psychiatric disorders, the risk was 3.8 (95% CI = 1.4 to 10.1), and for those with a history, it was 8.0 (95% CI = 1.8 to 35.8). nih.gov

A proteomic study using mass spectrometry identified 69 proteins with at least a 2-fold difference in expression between mefloquine-sensitive and resistant P. falciparum, with 36 up-regulated and 33 down-regulated in the resistant line. nih.govnih.gov This included the up-regulation of Pgh1. nih.govnih.gov

Transcriptomic analysis of neurons exposed to mefloquine showed enrichment of regulatory sequences of the unfolded protein response and induction of ER stress proteins. nih.gov The study also noted down-regulation of genes encoding G proteins and ion channels. nih.gov

A non-matched case-control study exploring the relationship between mefloquine treatment failure in malaria and host factors like nutritional status and CYP3A4 genetic variations in a small cohort (46 patients with 3 failures) was unable to assess the relationship in depth due to the rare occurrence of failure, but highlighted the need to consider host characteristics in future pharmacokinetic studies. scielo.org.co

Future Directions and Emerging Research Areas

Development of Mefloquine Derivatives and Analogues

The development of mefloquine derivatives and analogues is a key area of research aimed at improving efficacy, reducing toxicity, and overcoming resistance. Studies have explored modifications to the mefloquine structure to identify compounds with enhanced antimalarial activity. For instance, research has investigated the synthesis of analogues with electron-withdrawing groups at the 2- and 8-positions of the quinoline (B57606) ring, suggesting potential for increased potency. Pentafluorosulfanyl derivatives of mefloquine have also been synthesized and reported to show improved activity and selectivity against the malaria parasite compared to the parent compound. researchgate.net Beyond malaria, mefloquine derivatives are being investigated for activity against other pathogens. Notably, derivatives have demonstrated broad-spectrum antifungal activity, including against difficult-to-treat molds and endemic fungi, and have shown efficacy in models of disseminated Candida auris infection. asm.orgnih.govresearchgate.net This suggests the potential for mefloquine analogues as a new class of antifungal molecules. asm.orgnih.gov

Precision Medicine Approaches Based on Pharmacogenomics

Pharmacogenomics, the study of how genetic variations influence drug response, is an emerging approach in precision medicine that can be applied to mefloquine. mdpi.comnih.gov While current pharmacogenomic markers explain only a portion of observed variability in therapeutic outcomes, research is ongoing to identify new markers that could predict mefloquine efficacy and safety. mdpi.com Genetic polymorphisms in Plasmodium falciparum genes, such as pfmdr1 and pfcrt, are known to be associated with resistance to mefloquine and other antimalarial drugs. mdpi.com Understanding the relationship between these parasite genetic markers and treatment response is crucial for guiding treatment strategies and potentially tailoring mefloquine use based on the parasite's genetic profile. mdpi.commmv.org Research has shown that increased copy number of the pfmdr1 gene is a significant determinant of in vitro and in vivo resistance to mefloquine. nih.gov

New Combinatorial Strategies for Antimalarial and Other Therapeutic Uses

Combining mefloquine with other drugs is a strategy employed to enhance efficacy, prevent the development of resistance, and potentially broaden its therapeutic applications. Artemisinin-based combination therapies (ACTs), which often include a partner drug like mefloquine, are recommended by the WHO for uncomplicated P. falciparum malaria. who.intdndi.org Combinations of artemisinin (B1665778) derivatives with mefloquine have been shown to increase cure rates, reduce transmission, and may slow the development of resistance. nih.gov Studies have evaluated different artesunate-mefloquine regimens, including fixed-dose co-formulations, to improve compliance and reduce the risk of resistance. springermedizin.dedndi.org Research continues to explore the optimal timing of mefloquine administration within combination regimens to improve bioavailability and therapeutic levels. nih.govasm.org

Beyond malaria, mefloquine is being investigated for its potential in combination therapies for other conditions. Studies have explored the synergistic effects of mefloquine in combination with conventional antibiotics against multidrug-resistant bacteria. frontiersin.org Additionally, research has demonstrated that combinations of mefloquine with antineoplastic drugs like doxorubicin (B1662922) and paclitaxel (B517696) can induce a greater anti-tumor effect in breast cancer cell lines compared to the drugs alone, suggesting potential new therapeutic strategies for cancer. nih.gov

Understanding Long-Term Effects and Safety Profiles

Research into the long-term effects and safety profiles of mefloquine remains an important area of investigation. While this section focuses on the research direction rather than listing adverse effects, studies are being conducted to better understand potential persistent health effects associated with its use. nationalacademies.org This includes investigating long-term neuropsychiatric effects that have been an area of concern. researchgate.netcbg-meb.nlnih.gov Studies utilize methodologies such as analyzing adverse event reports and conducting follow-up assessments on individuals who have used mefloquine. researchgate.netnih.gov The aim is to gain a clearer understanding of the incidence, nature, and duration of any long-term effects. researchgate.netnih.gov Research also includes assessing the long-term health outcomes in specific populations, such as infants born to mothers who received mefloquine during pregnancy. isglobal.org

Investigating Environmental and Host Factors in Mefloquine Response

Understanding how environmental and host factors influence mefloquine response is crucial for optimizing its use and predicting outcomes. Host factors such as genetics, immune status, and age can influence the severity of malaria infection and potentially affect drug response. nih.govfrontiersin.org Research in pharmacogenomics, as mentioned earlier, falls under host factors influencing drug response. mdpi.comnih.gov Environmental factors, such as geographical variations in drug resistance patterns, also play a significant role in the effectiveness of mefloquine. cbg-meb.nl Studies investigating these factors aim to identify markers or characteristics that can help predict individual responses to mefloquine, potentially leading to more personalized treatment or prophylactic recommendations.

Advanced Computational and Structural Biology Approaches for Target Identification

Advanced computational and structural biology approaches are being employed to gain a deeper understanding of mefloquine's mechanism of action and identify potential new targets. While the exact mechanism of action for mefloquine is not fully elucidated, it is thought to involve the exclusion of the drug from the parasite's food vacuole, mediated by proteins encoded by genes like pfmdr1 and pfcrt. researchgate.net Computational methods, such as molecular docking and quantitative structure-activity relationship (QSAR) modeling, can be used to study the interaction of mefloquine and its analogues with potential parasite targets, aiding in the rational design of new, more effective compounds. researchgate.net Structural biology techniques can provide insights into the three-dimensional structure of parasite proteins involved in mefloquine uptake, metabolism, or resistance, facilitating the development of drugs that can overcome existing resistance mechanisms. researchgate.netmims.com

Global Health Policy Implications of Mefloquine Research

Research on mefloquine has significant implications for global health policy, particularly concerning malaria control strategies. The emergence and spread of drug resistance necessitate continuous monitoring of mefloquine efficacy and the development of informed treatment guidelines. who.intdndi.org The findings from studies on combination therapies, long-term safety, and pharmacogenomics can directly influence recommendations by organizations like the WHO regarding the appropriate use of mefloquine for treatment and prophylaxis. who.intnih.gov Research into new applications, such as its potential as an antibiotic adjuvant or in cancer therapy, could also lead to changes in health policies and expand the role of mefloquine in global health initiatives. frontiersin.orgnih.gov Understanding the economic and logistical aspects of producing and distributing mefloquine and its combinations is also relevant for policy decisions aimed at ensuring access to effective treatments in endemic areas. dndi.org

常见问题

Q. What experimental methodologies are recommended for studying mefloquine’s antimalarial mechanism of action in vitro?

  • Methodological Answer :
    • Use plasmodium culture assays to assess mefloquine’s inhibitory concentration (IC50) against drug-sensitive and resistant strains. Include controls for hemozoin formation and parasite viability (e.g., SYBR Green I staining).
    • For mechanistic studies, employ fluorescence quenching assays to evaluate interactions with heme molecules, as mefloquine disrupts heme detoxification in malaria parasites .
    • Data Table :
Assay TypeTargetIC50 (nM)Reference
Plasmodium cultureP. falciparum 3D715.2 ± 2.3
Fluorescence quenchingHeme8.7 ± 1.1

Q. How should researchers design pharmacokinetic studies for mefloquine in preclinical models?

  • Methodological Answer :
    • Administer mefloquine orally or intravenously in rodent models and collect blood samples at timed intervals (e.g., 0, 1, 4, 24, 72 hours post-dose). Use high-performance liquid chromatography (HPLC) with a detection limit ≤20 ng/mL to quantify serum concentrations, as validated in human trials .
    • Account for mefloquine’s long half-life (15–30 days) by extending observation periods to capture accumulation effects.

Q. What statistical approaches are critical for analyzing neuropsychiatric adverse event (AE) data in mefloquine trials?

  • Methodological Answer :
    • Apply mixed-effects models to distinguish drug-related AEs from confounding factors (e.g., malaria-induced encephalopathy). Use validated scales like the Hospital Anxiety and Depression Scale (HADS) for longitudinal assessment.
    • Report absolute numerical data (e.g., incidence rates) alongside derived metrics (e.g., odds ratios) to avoid misinterpretation of small sample sizes .

Advanced Research Questions

Q. How can contradictory findings about mefloquine’s neurotoxicity be resolved in preclinical studies?

  • Methodological Answer :
    • Conduct dose-response studies in neuronal cell lines (e.g., SH-SY5Y) to differentiate cytotoxic vs. subcytotoxic effects. Measure mitochondrial membrane potential (ΔΨm) and reactive oxygen species (ROS) to identify thresholds for toxicity.
    • Compare results across species (e.g., rodents vs. primates) to address interspecies variability in blood-brain barrier permeability .

Q. What experimental strategies validate mefloquine’s inhibition of connexin gap junctions in neurological research?

  • Methodological Answer :
    • Use dual whole-cell patch clamping in transfected neuroblastoma cells (e.g., N2A cells expressing Cx36) to quantify gap junction coupling before/after mefloquine exposure.
    • Data Table :
Connexin TypeIC50 (nM)Selectivity vs. Other Connexins
Cx3630010–100× higher for Cx50, Cx43
Cx501,100Minimal effect on Cx26, Cx32
  • Confirm specificity using knockout models (e.g., Cx36<sup>-/-</sup> mice) to rule off-target effects .

Q. How can time-of-addition assays clarify mefloquine’s antiviral mechanism against SARS-CoV-2?

  • Methodological Answer :
    • Administer mefloquine during viral entry (0–2 hours post-infection) vs. replication phases (6–24 hours) in Vero E6 or Calu-3 cells. Quantify viral RNA via RT-qPCR to determine phase-specific inhibition.
    • Key Finding : Mefloquine reduced SARS-CoV-2 RNA by >90% when applied during entry, suggesting it blocks spike protein cleavage or membrane fusion .
    • Validate using pseudovirus assays with mutated spike proteins to identify critical targets (e.g., TMPRSS2 dependency) .

Methodological Best Practices

  • Data Reproducibility :

    • Document experimental conditions rigorously (e.g., serum batch, cell passage number) to enable replication .
    • Share raw data and analysis scripts via repositories like Zenodo or Figshare.
  • Handling Contradictory Data :

    • Perform meta-analyses to reconcile disparities in neuropsychiatric AE rates across studies. Stratify by covariates like dose, duration, and comorbidities .
  • Ethical Compliance :

    • Obtain ethics approval for human/animal studies, emphasizing informed consent for neuropsychiatric risk disclosure in clinical trials .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
[2,8-bis(trifluoromethyl)quinolin-4-yl]-piperidin-2-ylmethanol;hydrochloride
Reactant of Route 2
[2,8-bis(trifluoromethyl)quinolin-4-yl]-piperidin-2-ylmethanol;hydrochloride

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。